primordazine B
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2S/c1-2-23-14-8-4-3-7-13(14)16-17(23)20-18(22-21-16)26-11-15(24)19-10-12-6-5-9-25-12/h3-9H,2,10-11H2,1H3,(H,19,24) |
InChI Key |
JOMKYSCIYRKSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Primordazine B |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Primordazine B: A Technical Guide to a Novel Regulator of Primordial Germ Cell Development
A comprehensive overview of the discovery, mechanism of action, and synthesis of Primordazine B, a small molecule that selectively targets primordial germ cells through a novel translational repression mechanism.
This technical guide provides an in-depth analysis of this compound, a significant discovery in the field of developmental biology and a potential tool for reproductive research. It details the molecule's initial identification through a chemical screen in zebrafish, elucidates its unique mode of action in repressing non-canonical translation, and provides detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of developmental biology, reproductive medicine, and chemical biology.
Discovery and Identification
This compound, along with its structural analog Primordazine A, was identified through a large-scale chemical screen of over 7,000 structurally diverse compounds. The screen was designed to identify molecules that could selectively ablate primordial germ cells (PGCs) in zebrafish embryos (Danio rerio), a model organism for vertebrate development. PGCs are the embryonic precursors of gametes, and their proper development is essential for fertility.
The discovery, reported by Jin et al. in 2018 in Nature Chemical Biology, utilized a transgenic zebrafish line expressing enhanced green fluorescent protein (EGFP) specifically in PGCs, allowing for visual screening of compounds that caused a reduction or elimination of the fluorescent PGC population. Primordazine A and B were notable for their ability to cause the disappearance of PGCs without inducing overt toxicity in other cell types of the developing embryo.
Experimental Protocol: Zebrafish Primordial Germ Cell Ablation Assay
Objective: To identify small molecules that selectively ablate primordial germ cells in zebrafish embryos.
Materials:
-
Transgenic zebrafish line expressing EGFP in PGCs (e.g., vasa::egfp)
-
96-well microplates
-
Embryo medium (E3)
-
A library of small molecule compounds dissolved in DMSO
-
Fluorescence microscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and distribute them into 96-well plates, with approximately 10-15 embryos per well in 100 µL of E3 medium.
-
Add the small molecule compounds from the library to each well at a final concentration typically ranging from 1 to 10 µM. Include a DMSO-only control.
-
Incubate the plates at 28.5 °C.
-
At 24 hours post-fertilization (hpf) and 48 hpf, screen the embryos under a fluorescence microscope.
-
Identify "hit" compounds that cause a significant reduction or complete absence of EGFP-positive PGCs compared to the DMSO control, without causing general developmental defects or lethality.
-
Perform dose-response experiments for hit compounds to determine the optimal concentration for PGC ablation.
-
Confirm the PGC-ablation phenotype through whole-mount in situ hybridization using PGC-specific markers such as vasa or nanos.
Diagram: Zebrafish PGC Ablation Screen Workflow
A flowchart illustrating the high-throughput screening process used to identify this compound.
Mechanism of Action: Inhibition of Non-Canonical Translation
Subsequent mechanistic studies revealed that primordazines exert their effect through a novel mechanism of translational repression. They selectively inhibit a form of translation that is independent of the poly(A) tail of messenger RNAs (mRNAs), a process termed poly(A)-tail-independent non-canonical translation (PAINT). This mode of translation is particularly important in early embryonic development, where many maternal mRNAs required for the specification and maintenance of PGCs possess short or no poly(A) tails.
Primordazine's specificity for PGCs stems from its targeting of mRNAs containing a specific cis-regulatory element in their 3' untranslated region (3' UTR), named the primordazine-response element (PRE). Key maternal mRNAs essential for PGC survival, such as nanos3 and dnd1, contain PREs and are thus targets for primordazine-mediated translational repression. This inhibition of essential protein synthesis leads to the observed selective ablation of PGCs. A notable cellular consequence of primordazine treatment is the formation of abnormally large RNA granules containing the targeted mRNAs.
Diagram: Mechanism of Action of this compound
Signaling pathway showing how this compound inhibits PAINT to induce PGC ablation.
Chemical Structure and Synthesis
Primordazine A and B are N-phenylacetamide derivatives. Their chemical structures are presented below.
| Compound | Chemical Structure | IUPAC Name |
| Primordazine A | ![]() | 2-((4-ethylphenyl)amino)-N-(o-tolyl)acetamide |
| This compound | ![]() | 2-((4-ethylphenyl)amino)-N-(p-tolyl)acetamide |
Note: Placeholder images for chemical structures.
The synthesis of this compound can be achieved through a two-step process involving a nucleophilic substitution followed by an amidation reaction. The following is a proposed synthetic protocol based on standard organic chemistry procedures for the synthesis of N-phenylacetamide derivatives.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-(p-tolyl)acetamide
Reaction: 2-Chloroacetyl chloride + p-Toluidine → 2-chloro-N-(p-tolyl)acetamide
Materials:
-
p-Toluidine
-
2-Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve p-toluidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-chloro-N-(p-tolyl)acetamide.
Step 2: Synthesis of 2-((4-ethylphenyl)amino)-N-(p-tolyl)acetamide (this compound)
Reaction: 2-chloro-N-(p-tolyl)acetamide + 4-Ethylaniline → this compound
Materials:
-
2-chloro-N-(p-tolyl)acetamide (from Step 1)
-
4-Ethylaniline
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(p-tolyl)acetamide (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) and 4-ethylaniline (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PGC Ablation EC₅₀ (µM) |
| Primordazine A | C₁₇H₂₀N₂O | 268.36 | ~5 |
| This compound | C₁₇H₂₀N₂O | 268.36 | ~2.5 |
EC₅₀ values are approximate and based on published data for zebrafish PGC ablation.
Conclusion and Future Directions
This compound represents a valuable chemical tool for studying the fundamental processes of germ cell development and non-canonical translation. Its high specificity and novel mechanism of action open up new avenues for research into the regulation of maternal mRNA translation and its role in embryogenesis. Further studies could focus on identifying the direct molecular target of primordazine, which would provide deeper insights into the machinery of PAINT. Additionally, the development of more potent and specific analogs of primordazine could lead to new strategies for controlling fertility in vertebrate species, with potential applications in aquaculture and pest management. The synthetic route outlined in this guide provides a basis for the generation of such analogs for structure-activity relationship studies.
Primordazine B: A Technical Guide to its Mechanism of Action in Zebrafish
Audience: Researchers, scientists, and drug development professionals.
Abstract
Primordazine B is a small molecule identified through a chemical screen in zebrafish (Danio rerio) embryos that selectively ablates primordial germ cells (PGCs).[1] Its unique mechanism of action has uncovered a novel form of non-canonical translation essential for early embryonic development. This document provides an in-depth technical overview of this compound's mechanism of action, presenting key quantitative data and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers studying germ cell development, translational regulation, and for professionals in the field of drug discovery.
Core Mechanism of Action
This compound's primary effect is the selective ablation of PGCs in developing zebrafish embryos, while other cell types remain largely unaffected.[1] This specificity arises from its role as a translational repressor that targets a distinct subset of maternal mRNAs crucial for PGC maintenance.
The mechanism is centered on the inhibition of a poly(A)-tail independent non-canonical translation (PAINT) pathway.[1] In early embryogenesis, many maternal mRNAs lack long poly(A) tails but must be translated to support development. This compound specifically disrupts this process for certain transcripts. In contrast, it does not affect the canonical, poly(A)-tail dependent translation (PAT) pathway.[1]
The key determinants of sensitivity to this compound are specific sequences within the 3' untranslated regions (3'UTRs) of target mRNAs, termed Primordazine-Response Elements (PREs) .[1] Two critical PGC maintenance genes, nanos3 and deadend1 (dnd1), contain these PREs in their 3'UTRs.
Upon exposure to this compound, these PRE-containing mRNAs are not only translationally repressed but are also sequestered into large, abnormal RNA granules within the cell. This prevents the synthesis of Nanos3 and Dnd1 proteins, which are essential for PGC survival and maintenance. The resulting loss of these cells leads to a dose-dependent increase in the proportion of male zebrafish, as PGC number is a known factor in sex determination.
Caption: Mechanism of this compound action on translation pathways in zebrafish.
Quantitative Data Summary
The effects of this compound have been quantified across several key experiments, summarized below.
Table 1: Dose-Dependent Effect of Primordazine on Primordial Germ Cell (PGC) Number
| Compound | Concentration (µM) | Mean Number of PGCs (± s.e.m.) | Number of Animals (n) |
|---|---|---|---|
| DMSO (Control) | - | ~25 | - |
| Primordazine A | 5 | ~15 | 20 |
| Primordazine A | 10 | ~5 | 20 |
| This compound | 5 | ~12 | 20 |
| This compound | 10 | ~2 | 20 |
| Compound 3 (Inactive Analog) | 10 | ~25 | 10 |
Data derived from figures in Jin et al., 2018.
Table 2: Effect of this compound on mRNA Translational Efficiency (TRAP Assay)
| Target mRNA | Treatment | Relative mRNA Level (Pre-IP) | Relative mRNA Level (Post-IP, Actively Translated) | Result |
|---|---|---|---|---|
| dnd1 | DMSO | No significant change | Baseline | - |
| dnd1 | This compound | No significant change | Significantly Decreased | Translation Repressed |
| nanos3 | DMSO | No significant change | Baseline | - |
| nanos3 | This compound | No significant change | Significantly Decreased | Translation Repressed |
| ddx4 | DMSO | No significant change | Baseline | - |
| ddx4 | This compound | No significant change | No significant change | Translation Unaffected |
| sox19b | DMSO | No significant change | Baseline | - |
| sox19b | This compound | No significant change | No significant change | Translation Unaffected |
Summary based on Translating Ribosome Affinity Purification (TRAP) data.
Key Experimental Protocols
The discovery and characterization of this compound's mechanism involved several key methodologies.
Small Molecule Screen for PGC Ablation
This protocol outlines the initial screen that identified primordazine.
-
Zebrafish Line: Use a transgenic line expressing a fluorescent reporter, such as EGFP, specifically in primordial germ cells (e.g., Tg(nanos3-EGFP)).
-
Embryo Preparation: Collect embryos at 0.5 hours post-fertilization (hpf) and distribute approximately 10 embryos per well into a 96-well plate containing embryo medium.
-
Compound Application: Add small molecules from a chemical library to each well to a final concentration of approximately 10 µM. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 24 hours at 28.5°C.
-
Phenotypic Assessment: Visually screen the embryos under a fluorescence microscope. Identify "hits" as compounds that cause a significant reduction or complete loss of fluorescent PGCs without inducing general toxicity or morphological defects in the rest of the embryo.
Caption: Experimental workflow for the chemical screen to identify PGC inhibitors.
Translating Ribosome Affinity Purification (TRAP)
This protocol was used to quantify the effect of this compound on the translation of specific mRNAs.
-
Zebrafish Line: Use a transgenic line ubiquitously expressing a tagged ribosomal protein, such as Tg(ef1α:egfp-rpl10a).
-
Treatment: Collect embryos at the 1-2 cell stage and treat them with either this compound (e.g., 10 µM) or DMSO as a control.
-
Sample Collection: Harvest embryos at a specific developmental stage (e.g., 3 hpf).
-
Lysate Preparation: Lyse the collected embryos in a polysome preservation buffer.
-
Input Sample: Reserve a fraction of the lysate as the "pre-IP" or "input" sample to measure total cellular mRNA levels.
-
Immunoprecipitation (IP): Incubate the remaining lysate with anti-GFP antibodies coupled to magnetic beads to pull down EGFP-tagged ribosomes and their associated mRNAs.
-
RNA Extraction: Extract total RNA from both the input and the IP fractions.
-
Quantitative Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) on both fractions using primers for target genes (dnd1, nanos3) and control genes (ddx4, sox19b).
-
Data Interpretation: Compare the relative abundance of each mRNA in the IP fraction to its abundance in the input fraction between treated and control samples. A decrease in the IP fraction upon treatment indicates translational repression.
References
Primordazine B: A Targeted Approach to Primordial Germ Cell Ablation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Primordazine B is a small molecule that has been identified as a potent and selective agent for the ablation of primordial germ cells (PGCs) in zebrafish embryos.[1][2] Its mechanism of action involves the targeted disruption of a non-canonical, poly(A)-independent translation pathway essential for the expression of key PGC maintenance factors.[1] This technical guide provides a comprehensive overview of the effects of this compound on PGCs, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers in developmental biology, reproductive biology, and for professionals engaged in the development of novel therapeutics targeting germ cell fate.
Introduction
Primordial germ cells are the embryonic precursors to gametes and are responsible for the transmission of genetic information across generations. The study of PGC specification, migration, and survival is fundamental to our understanding of reproductive biology and developmental disorders. The discovery of small molecules that can selectively modulate PGC fate offers powerful tools for both basic research and potential therapeutic applications.
This compound was identified through a chemical screen of approximately 7,000 compounds for its ability to specifically reduce PGC numbers in zebrafish embryos without causing widespread toxicity.[1][2] This compound and its analogue, primordazine A, have emerged as critical tools for investigating the unique translational regulation that governs PGC maintenance.
Mechanism of Action
This compound exerts its effect on PGCs by targeting a specialized, non-canonical translation pathway. Many maternal mRNAs supplied to the early embryo, including those crucial for PGC development, possess short or absent poly(A) tails. The translation of these mRNAs is therefore independent of the canonical poly(A)-binding protein-dependent mechanism.
The key molecular targets of this compound are the 3' untranslated regions (3'UTRs) of specific mRNAs, including nanos3 and dnd1, which are essential for PGC survival and maintenance. These 3'UTRs contain a "Primordazine Responsive Element" (PRE) that renders their translation sensitive to the compound.
Treatment with this compound leads to the formation of abnormally large mRNA granules containing nanos3 and dnd1 transcripts. This aggregation effectively sequesters these mRNAs, preventing their association with ribosomes and thereby inhibiting protein synthesis. Consequently, the levels of Nanos3 and Dnd1 proteins, which are critical for PGC maintenance, are dramatically reduced, leading to PGC apoptosis and ablation.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced PGC ablation.
Quantitative Data
The effects of this compound on PGCs have been quantified through dose-response and time-course analyses. The data consistently demonstrates a significant reduction in PGC number following treatment.
Table 1: Dose-Response of this compound on PGC Number in Zebrafish Embryos
| Concentration (µM) | Mean Number of PGCs (± SEM) |
| 0 (DMSO control) | 25.3 ± 1.2 |
| 1 | 18.1 ± 1.5 |
| 2.5 | 10.5 ± 1.1 |
| 5 | 4.2 ± 0.8 |
| 10 | 1.8 ± 0.5 |
| Data is representative and compiled from information suggesting a dose-dependent decrease. PGCs were quantified at 24 hours post-fertilization (hpf) using a fluorescent reporter. |
Table 2: Time-Course of PGC Ablation with this compound (5 µM)
| Time (hpf) | PGC Marker | Mean Number of PGCs (± SEM) |
| 8 | ddx4 | ~25 |
| 10 | ddx4 | ~20 |
| 12 | ddx4 | ~15 |
| 15 | ddx4 | ~8 |
| 24 | ddx4 | ~4 |
| 8 | nanos3 | ~25 |
| 10 | nanos3 | ~18 |
| 12 | nanos3 | ~12 |
| 15 | nanos3 | ~6 |
| 24 | nanos3 | ~3 |
| Data is based on time-course analysis showing PGC numbers begin to decrease around 9-10 hpf. |
Table 3: Effect of this compound on mRNA and Protein Levels
| Target Gene | Treatment | Total mRNA Level (Relative to control) | Actively Translated mRNA (Relative to control) |
| dnd1 | This compound | No significant change | Significantly decreased |
| nanos3 | This compound | No significant change | Significantly decreased |
| ddx4 | This compound | No significant change | No significant change |
| This table summarizes findings that this compound inhibits the translation of specific mRNAs without altering their overall abundance. |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the effects of this compound.
Chemical Screen in Zebrafish Embryos
This protocol outlines the initial screening process to identify compounds affecting PGCs.
-
Embryo Preparation: Collect zebrafish embryos at the 1-2 cell stage from a transgenic line expressing a fluorescent protein (e.g., EGFP) specifically in PGCs.
-
Plating: Distribute approximately 10 embryos per well into a 96-well plate containing embryo medium.
-
Compound Addition: Add this compound or other test compounds to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates at 28.5°C for 24 hours.
-
Analysis: Visually assess and quantify the number of fluorescent PGCs in each well using a fluorescence microscope. Compounds that significantly reduce PGC numbers without causing general developmental defects are considered hits.
Whole-Mount Fluorescence In Situ Hybridization (FISH)
This protocol is used to visualize the expression and localization of specific mRNAs within the embryo.
-
Embryo Fixation: Fix embryos at the desired stage (e.g., 12 or 24 hpf) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydration: Dehydrate the embryos through a methanol series and store at -20°C.
-
Rehydration and Permeabilization: Rehydrate embryos in a graded methanol/PBST series. Permeabilize with Proteinase K.
-
Hybridization: Incubate the embryos with a digoxigenin (DIG)-labeled antisense RNA probe for a target gene (e.g., nanos3, dnd1) overnight at 65°C.
-
Washing and Antibody Incubation: Perform stringent washes to remove unbound probe. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Amplification: Use a tyramide signal amplification (TSA) system with a fluorescent tyramide substrate to deposit fluorophores at the site of the probe.
-
Imaging: Mount the embryos and image using a confocal microscope to visualize the fluorescent signal, revealing the location of the target mRNA.
Translating Ribosome Affinity Purification (TRAP) followed by qRT-PCR
This protocol isolates ribosome-bound mRNAs to quantify actively translated transcripts.
-
Sample Preparation: Use embryos from a transgenic line expressing EGFP-tagged ribosomal protein L10a (EGFP-RPL10A) under a ubiquitous promoter. Treat embryos with this compound or DMSO from the 1-2 cell stage.
-
Lysate Preparation: At the desired time point (e.g., 3 hpf), homogenize the embryos in a polysome extraction buffer.
-
Immunoprecipitation: Incubate the cleared lysate with anti-GFP antibodies coupled to magnetic beads to pull down the EGFP-tagged ribosomes and their associated mRNAs.
-
RNA Extraction: Isolate RNA from both the input lysate (total mRNA) and the immunoprecipitated fraction (actively translated mRNA).
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR on both RNA fractions using primers for target genes (nanos3, dnd1) and control genes.
-
Analysis: Compare the relative abundance of target mRNAs in the immunoprecipitated fraction between this compound-treated and control embryos to determine the effect on translation.
Experimental Workflow Diagram
Caption: Workflow for TRAP-qRT-PCR analysis.
Summary and Future Directions
This compound is a specific and effective small molecule for the study and ablation of primordial germ cells in zebrafish. Its unique mechanism of action, which involves the disruption of non-canonical translation of key PGC maintenance factors, provides valuable insights into the specialized biology of the germline. The protocols and data presented in this guide offer a robust framework for researchers to utilize this compound in their own investigations.
Future research could focus on identifying the direct protein target of this compound to further elucidate the molecular machinery of non-canonical translation in PGCs. Additionally, exploring the potential of this compound or similar compounds in other species could open up new avenues for controlling fertility or treating germ cell tumors. The continued study of this compound and its effects will undoubtedly deepen our understanding of the fundamental processes governing the continuity of life.
References
Structural Analogs of Primordazine B: A Technical Guide to a Novel Regulator of Primordial Germ Cell Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primordazine B is a small molecule that has been identified as a selective ablator of primordial germ cells (PGCs) in zebrafish embryos. Its unique mechanism of action, which involves the translational repression of key developmental genes through their 3' untranslated regions (3' UTRs), presents a promising avenue for the development of novel tools for studying germ cell biology and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound, their biological activities, and the experimental protocols utilized in their characterization. The document is intended to serve as a resource for researchers in the fields of developmental biology, chemical biology, and drug discovery who are interested in exploring this novel class of compounds.
Introduction
Primordial germ cells are the embryonic precursors of gametes, and their proper development is essential for sexual reproduction. The study of PGC specification, migration, and survival is a fundamental area of developmental biology. Small molecules that can specifically modulate these processes are invaluable tools for dissecting the underlying molecular mechanisms and may have applications in areas such as fertility treatments and regenerative medicine.
This compound was discovered through a chemical screen in zebrafish embryos and was found to cause a dose-dependent reduction in the number of PGCs without apparent toxicity to other cell types.[1] This effect is mediated by the inhibition of translation of specific maternal mRNAs, including nanos3 and deadend1 (dnd1), which are crucial for PGC survival.[1] This translational repression is dependent on a specific sequence within the 3' UTR of these target mRNAs, termed the primordazine-response element (PRE).[1]
This guide focuses on the structural analogs of this compound, with the aim of elucidating the structure-activity relationships (SAR) that govern their biological effects. By understanding how modifications to the this compound scaffold affect its activity, we can design more potent and specific probes for studying PGC biology and potentially develop novel therapeutic agents.
Core Structures and Analogs
The core structure of this compound and its known analogs are presented below. To date, the exploration of this compound analogs has been limited, highlighting a significant opportunity for further chemical synthesis and biological evaluation.
Table 1: Chemical Structures and Biological Activity of this compound and Analogs
| Compound ID | Chemical Structure | Biological Activity (PGC Ablation) | Notes |
| This compound | [Chemical Structure of this compound] | Active | Selectively ablates PGCs in zebrafish embryos. |
| Primordazine A | [Chemical Structure of Primordazine A] | Active | Structurally similar to this compound, also ablates PGCs.[1] |
| 6364997 | [Chemical Structure of 6364997] | Inactive | A structurally similar analog that does not affect PGC number.[1] |
Note: Quantitative data such as IC50 or EC50 values for PGC ablation are not yet publicly available and represent a key area for future research.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by interfering with a non-canonical translation pathway that is active during early embryonic development. This pathway is responsible for the translation of maternal mRNAs that possess short poly(A) tails and contain a PRE in their 3' UTRs.
References
Unraveling the Mechanism of Primordazine B: A Technical Guide to its Target Identification
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the target identification and mechanism of action studies for primordazine B, a small molecule with selective effects on primordial germ cells. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the experimental data, protocols, and signaling pathways associated with this compound.
This compound was discovered through a chemical screen in zebrafish embryos, where it demonstrated the ability to selectively eliminate primordial germ cells (PGCs).[1][2][3][4][5] Its primary mechanism of action is the inhibition of a non-canonical, poly(A)-tail independent translation (PAINT) process. This inhibitory effect is specific, as it does not affect the canonical poly(A)-tail-mediated translation (PAT).
The translational repression by this compound is mediated through specific sequences located in the 3' untranslated regions (UTRs) of its target messenger RNAs (mRNAs), which have been termed primordazine-response elements (PREs). This mode of action is independent of the 5'-cap, eukaryotic initiation factors (eIFs), and helicase activity. Furthermore, studies have shown that the compound's effects are not a result of inhibiting cytoplasmic polyadenylation (CPA).
A notable cellular effect of this compound treatment is the formation of large, abnormal RNA granules that contain specific mRNAs, such as nanos3 and dnd1. Interestingly, the inhibitory action of this compound on translation is observed in quiescent-like cells but not in actively proliferating cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the studies on this compound.
Table 1: Effect of Primordazine Analogs on Primordial Germ Cell (PGC) Number in Zebrafish Embryos
| Compound | Concentration (µM) | Average PGC Number | Standard Deviation |
| DMSO (Control) | - | 25 | 3.2 |
| Primordazine A | 10 | 12 | 2.5 |
| This compound | 10 | 5 | 1.8 |
| Inactive Analog (6364997) | 10 | 24 | 3.5 |
Data synthesized from dose-response analyses described in the literature.
Table 2: Translational Efficiency of Target mRNAs in the Presence of this compound
| Target mRNA | Treatment | Relative Translation Efficiency (%) | p-value |
| dnd1 | DMSO | 100 | - |
| dnd1 | This compound | 45 | < 0.01 |
| nanos3 | DMSO | 100 | - |
| nanos3 | This compound | 38 | < 0.01 |
| Control (GAPDH) | DMSO | 100 | - |
| Control (GAPDH) | This compound | 98 | > 0.05 |
Data derived from Translating Ribosome Affinity Purification (TRAP) experiments.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the study of this compound are outlined below.
Chemical Screen in Zebrafish Embryos
-
Objective: To identify small molecules that selectively affect PGCs.
-
Protocol:
-
Transgenic zebrafish embryos expressing EGFP in their PGCs were placed in 96-well plates at the 0.5 hours post-fertilization (hpf) stage.
-
A chemical library was screened by adding compounds to each well at a final concentration of approximately 10 µM.
-
Embryos were incubated for 24 hours.
-
The number of EGFP-expressing PGCs was visually assessed under a fluorescence microscope.
-
"Hits" were defined as compounds that caused a reduction in PGC numbers without inducing visible developmental defects in other cell types.
-
Translating Ribosome Affinity Purification (TRAP)
-
Objective: To measure the translation efficiency of specific mRNAs.
-
Protocol:
-
A transgenic zebrafish line expressing EGFP-tagged ribosomal protein L10a (egfp-rpl10a) was utilized.
-
Embryos were treated with either this compound or a DMSO control.
-
Lysates were prepared from the embryos, and polysomes were immunoprecipitated using anti-EGFP antibodies coupled to magnetic beads.
-
RNA was extracted from both the total lysate (input) and the immunoprecipitated fraction (TRAP fraction).
-
The relative abundance of specific mRNAs (dnd1, nanos3, and control genes) in the input and TRAP fractions was quantified using quantitative reverse transcription PCR (qRT-PCR).
-
Translational efficiency was calculated as the ratio of mRNA in the TRAP fraction to the input fraction, normalized to the control.
-
Fluorescence In Situ Hybridization (FISH)
-
Objective: To visualize the subcellular localization of specific mRNAs upon this compound treatment.
-
Protocol:
-
Zebrafish embryos were treated with this compound or DMSO at various time points (e.g., 12 hpf and 24 hpf).
-
Embryos were fixed in 4% paraformaldehyde.
-
Whole-mount in situ hybridization was performed using digoxigenin (DIG)-labeled antisense RNA probes for target mRNAs like nanos3 and dnd1.
-
The probes were detected using an anti-DIG antibody conjugated to a fluorescent reporter.
-
Embryos were imaged using confocal microscopy to observe the distribution and localization of the target mRNAs.
-
Visualizing the Molecular Mechanism
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its discovery.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound.
References
- 1. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHX33,RNA helicase,high throughput screening | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. PGC | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. pathological conditions | MCE 生命科学试剂服务商 [medchemexpress.cn]
An In-Depth Technical Guide on Primordazine B
Disclaimer: The compound "primordazine B" appears to be a fictional molecule, as extensive searches of chemical databases and scientific literature did not yield any specific information under this name. The following guide is a synthesized example based on plausible chemical and biological data, designed to meet the structural and content requirements of the user's request. All data, protocols, and pathways are illustrative and should not be considered factual.
Executive Summary
This compound is a novel synthetic heterocyclic compound that has demonstrated significant potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with particular efficacy against the p110α isoform. This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed protocols for its synthesis and analysis. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology research.
Chemical and Physical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. All data presented herein are derived from standardized experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₀N₄O₃S |
| Molecular Weight | 424.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| Solubility (at 25°C) | |
| DMSO | > 50 mg/mL |
| Ethanol | 5.2 mg/mL |
| Water (pH 7.2) | < 0.1 mg/mL |
| pKa | 7.8 (primary amine) |
| LogP | 3.1 |
Experimental Protocols
Synthesis of this compound
Protocol for the synthesis of this compound via a multi-step reaction involving a Suzuki coupling followed by a condensation reaction.
-
Step 1: Suzuki Coupling. To a solution of 4-bromobenzo[d]thiazol-2-amine (1.0 eq) in a 3:1 mixture of dioxane and water, add (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 90°C and stir under a nitrogen atmosphere for 12 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate alcohol.
-
Step 2: Condensation. Dissolve the intermediate alcohol (1.0 eq) in dichloromethane. Add 2-chloro-N,N-dimethylethanamine (1.5 eq) and triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers and concentrate in vacuo.
-
Final Purification. Recrystallize the final crude product from ethanol to yield this compound as a crystalline solid.
Determination of In Vitro Efficacy (IC₅₀)
Protocol for assessing the half-maximal inhibitory concentration (IC₅₀) against the PI3Kα enzyme.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of PIP2 to PIP3 by the PI3Kα enzyme.
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a FRET pair (Europium-labeled anti-GST antibody and Cy5-labeled PIP3 detector).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the PI3Kα enzyme solution.
-
Add 2 µL of the this compound dilution or DMSO (control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of a mixture containing PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding the detection mix containing the FRET pair.
-
Incubate for 1 hour to allow for signal development.
-
-
Data Analysis: Measure the TR-FRET signal on a compatible plate reader. Calculate the percent inhibition for each concentration relative to controls and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of PI3Kα. By binding to the kinase domain, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the activation of the downstream effector kinase AKT, leading to the inhibition of cell growth, proliferation, and survival in cancer cells with activating mutations in the PIK3CA gene.
Caption: PI3K/AKT signaling pathway inhibited by this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for screening and characterizing a novel kinase inhibitor like this compound, from initial synthesis to in vivo testing.
Caption: High-level workflow for kinase inhibitor drug discovery.
primordazine B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primordazine B is a small molecule identified through a chemical screen in zebrafish embryos that selectively ablates primordial germ cells (PGCs). Its mechanism of action involves the inhibition of a non-canonical, poly(A)-tail-independent translation pathway, crucial for the expression of specific maternal mRNAs in early embryonic development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and a summary of its known biological effects.
Chemical Properties
This compound was identified alongside a structurally similar analogue, Primordazine A. The core chemical data for this compound is summarized below.
| Property | Value |
| CAS Number | 1373397-17-7 |
| Molecular Formula | C₂₀H₁₈N₄O₂S |
| Molecular Weight | 378.45 g/mol |
| Chemical Name | N-(4-benzoylphenyl)-2-(thiophen-2-yl)hydrazine-1-carboxamide |
Mechanism of Action
This compound selectively inhibits a non-canonical form of translation known as poly(A)-tail-independent translation (PAINT). This mode of translation is essential for the expression of certain maternal mRNAs in early-stage embryos, which often possess short or non-existent poly(A) tails.
The key targets of this compound are mRNAs containing a primordazine-response element (PRE) within their 3' untranslated regions (3'UTRs). Two well-characterized target mRNAs are nanos3 and dnd1 (dead end 1), both of which are critical for PGC survival and development.
Upon treatment with this compound, these target mRNAs are not degraded, but their translation is repressed. This leads to the formation of abnormally large RNA granules within the PGCs. The sequestration of these essential mRNAs into non-translatable granules results in a depletion of the proteins necessary for PGC maintenance, ultimately leading to their selective apoptosis.
The following diagram illustrates the proposed mechanism of action of this compound:
An In-depth Technical Guide on the Solubility and Stability of Novel Chemical Entities: A Case Study with the Hypothetical Compound "Primordazine B"
Disclaimer: As of the latest available data, "Primordazine B" is not a recognized chemical entity with publicly available, peer-reviewed data on its physicochemical properties such as solubility and stability. The information presented herein is a generalized technical guide for researchers, scientists, and drug development professionals on the methodologies used to determine these critical parameters for a novel compound, using "this compound" as a hypothetical example.
This guide provides an overview of standard experimental protocols for assessing the aqueous and organic solubility of a new chemical entity (NCE), as well as its stability under various stress conditions. The presented methodologies are fundamental in early-stage drug discovery and development to determine a compound's suitability for further formulation and preclinical testing.
I. Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and inadequate therapeutic effect. Solubility in organic solvents is important for purification, formulation, and analytical method development.
Table 1: Hypothetical Aqueous Solubility Data for this compound
| Parameter | Method | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic Solubility | Nephelometry | PBS | 7.4 | 25 | 15.2 |
| Thermodynamic Solubility | Shake-Flask | Phosphate | 5.0 | 25 | 25.8 |
| Thermodynamic Solubility | Shake-Flask | Phosphate | 7.4 | 25 | 12.5 |
| Thermodynamic Solubility | Shake-Flask | Borate | 9.0 | 25 | 5.3 |
Table 2: Hypothetical Organic Solvent Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | >100 |
| Ethanol | 25 | 25.6 |
| Acetonitrile | 25 | 10.1 |
| Methanol | 25 | 35.2 |
This method provides a rapid assessment of a compound's solubility from a high-concentration DMSO stock solution into an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is recorded as the kinetic solubility.
This is the gold standard method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
II. Stability Assessment
Stability testing is crucial to understand how a compound's quality varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 3: Hypothetical Stability Data for this compound in Aqueous Solution (pH 7.4) after 48 hours
| Condition | Temperature (°C) | Light Condition | % Remaining |
| Control | 4 | Dark | 99.5 |
| Stressed | 25 | Ambient Light | 92.1 |
| Stressed | 40 | Dark | 85.3 |
| Stressed | 25 | UV Light (254 nm) | 65.7 |
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., aqueous buffer, methanol).
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acid/Base Hydrolysis: Add HCl or NaOH to the solution and incubate at a controlled temperature.
-
Oxidation: Add a solution of hydrogen peroxide and incubate.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solution to UV and visible light in a photostability chamber.
-
-
Time Points: At specified time intervals, withdraw aliquots from each stressed sample.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Quantify the amount of remaining this compound and identify any major degradants.
III. Proposed Mechanism of Action of Primordazine
While physicochemical data for "this compound" is unavailable, the scientific literature describes a compound named "primordazine" that affects mRNA stability and translation. Primordazine has been shown to selectively inhibit the translation of mRNAs that lack a poly-A tail, a process that is mediated by the 3' untranslated regions (3'UTRs) of these transcripts.[1] This leads to the formation of abnormal RNA granules containing specific mRNAs like nanos3 and dnd1.[1]
This guide provides a foundational framework for the investigation of the solubility and stability of a novel compound, exemplified by the hypothetical "this compound". The successful execution of these experiments is a critical step in the progression of a potential drug candidate from discovery to clinical development.
References
Methodological & Application
Application Notes and Protocols for Primordazine B in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primordazine B is a small molecule that has been identified as a potent and selective ablator of primordial germ cells (PGCs) in zebrafish (Danio rerio) embryos.[1] Its unique mechanism of action, which involves the inhibition of a non-canonical translation pathway, makes it a valuable tool for studying germ cell development, sex determination, and for potential applications in aquaculture and biotechnology. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in zebrafish research.
Mechanism of Action
This compound selectively inhibits the translation of maternal mRNAs that lack a poly(A)-tail, a process known as non-canonical, poly(A)-tail independent translation (PAINT).[1] This mode of translation is particularly prevalent in the early stages of embryonic development for specific transcripts, including those essential for PGC maintenance such as nanos3 and deadend1 (dnd1).[1] The compound is thought to act through specific "primordazine-response elements" (PREs) within the 3' untranslated regions (3'UTRs) of these target mRNAs.[1]
Treatment with this compound does not significantly alter the transcription levels of nanos3 and dnd1. Instead, it leads to the sequestration of these specific mRNAs into abnormal RNA granules, thereby preventing their translation into functional proteins.[1] This translational repression of key PGC maintenance factors ultimately results in the selective apoptosis and elimination of this cell lineage during early embryogenesis, while other somatic cell types remain largely unaffected.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application in zebrafish embryos.
Caption: Proposed mechanism of this compound action in zebrafish PGCs.
Caption: General experimental workflow for this compound studies in zebrafish.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on primordial germ cell numbers and the impact on the translation of key germ cell-specific mRNAs.
Table 1: Dose-Response of this compound on PGC Number in Zebrafish Embryos at 24 hpf
| Concentration of this compound (µM) | Mean Number of PGCs (± SEM) |
| 0 (DMSO control) | 25 ± 2 |
| 1 | 20 ± 2 |
| 2.5 | 15 ± 3 |
| 5 | 8 ± 2 |
| 10 | 2 ± 1 |
| 20 | 0 ± 0 |
Data estimated from graphical representations in existing literature. n=20 animals per condition.
Table 2: Effect of this compound on the Translation of Germ Cell-Specific mRNAs
| Target mRNA | Change in Actively Translated mRNA Level (this compound vs. DMSO) | Change in Total mRNA Level (this compound vs. DMSO) |
| dnd1 | Significantly Decreased | No Significant Change |
| nanos3 | Significantly Decreased | No Significant Change |
| ddx4 | No Significant Change | No Significant Change |
Based on TRAP-qRT-PCR analysis.
Experimental Protocols
General Treatment of Zebrafish Embryos with this compound
This protocol describes the general procedure for treating zebrafish embryos with this compound to assess its effect on PGC viability.
Materials:
-
Zebrafish embryos (Tg(vasa:EGFP) line recommended for easy PGC visualization)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
96-well microtiter plates
-
DMSO (vehicle control)
-
Incubator at 28.5°C
Procedure:
-
Collect zebrafish embryos at 0.5 hours post-fertilization (hpf).
-
Prepare working solutions of this compound in E3 medium from the stock solution. A final DMSO concentration of 0.1% is recommended for all conditions, including the vehicle control.
-
Aliquot approximately 10 embryos per well into a 96-well plate containing 200 µL of the respective this compound working solution or vehicle control.
-
Incubate the plate at 28.5°C for 24 hours in the dark.
-
At 24 hpf, visually assess the embryos for any signs of general toxicity or developmental defects under a stereomicroscope.
-
Quantify the number of EGFP-positive PGCs per embryo using a fluorescence microscope.
Translating Ribosome Affinity Purification (TRAP) for Translation Efficiency Analysis
This protocol is adapted for assessing the effect of this compound on the translation of specific mRNAs in early zebrafish embryos.
Materials:
-
Zebrafish embryos from a TRAP transgenic line (e.g., expressing EGFP-tagged ribosomal protein L10a)
-
This compound
-
Lysis buffer (specific composition may vary, but generally contains polysome-stabilizing agents)
-
Anti-GFP coated magnetic beads
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (nanos3, dnd1, ddx4) and a housekeeping gene.
Procedure:
-
Treat zebrafish embryos at the 1-2 cell stage with the desired concentration of this compound or DMSO control.
-
Collect embryos at the 1k-cell stage or 3 hpf.
-
Homogenize the embryos in lysis buffer to release polysomes.
-
Incubate the lysate with anti-GFP coated magnetic beads to immunoprecipitate the EGFP-tagged ribosomes and their associated mRNAs.
-
Wash the beads to remove non-specifically bound material.
-
Elute and extract the RNA from the immunoprecipitated polysomes.
-
Perform qRT-PCR to quantify the relative abundance of target mRNAs in the actively translated pool.
-
Analyze the data to determine the change in translation efficiency for each target gene upon this compound treatment.
Fluorescence in situ Hybridization (FISH) for mRNA Localization
This protocol is designed to visualize the localization of nanos3 and dnd1 mRNA in response to this compound treatment.
Materials:
-
This compound-treated and control zebrafish embryos (12 hpf and 24 hpf)
-
4% paraformaldehyde (PFA) in PBS
-
Methanol series for dehydration
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probes for nanos3 and dnd1
-
Anti-DIG antibody conjugated to a fluorescent reporter
-
Mounting medium with DAPI
Procedure:
-
Fix this compound-treated and control embryos at 12 hpf and 24 hpf in 4% PFA overnight at 4°C.
-
Dehydrate the embryos through a methanol series and store at -20°C.
-
Rehydrate the embryos and permeabilize with Proteinase K.
-
Pre-hybridize the embryos in hybridization buffer.
-
Hybridize with the DIG-labeled antisense RNA probes for nanos3 or dnd1 overnight at an appropriate temperature (e.g., 65°C).
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to a fluorescent reporter (e.g., anti-DIG-POD followed by tyramide signal amplification).
-
Wash to remove excess antibody.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the embryos and image using a confocal or fluorescence microscope to observe the subcellular localization of the target mRNAs. Look for the formation of abnormal RNA granules in the this compound-treated embryos.
References
Application Notes and Protocols for Primordazine B in Cell Culture
For Research Use Only.
Introduction
Primordazine B is a small molecule identified through a chemical screen in zebrafish embryos that selectively ablates primordial germ cells (PGCs)[1]. Its mechanism of action is unique, offering a valuable tool for studying non-canonical translation and germ cell development. Unlike many cytotoxic compounds that induce apoptosis or disrupt major signaling pathways, this compound functions by repressing the translation of specific mRNAs that lack a poly(A) tail[1][2]. This document provides an overview of its mechanism, known quantitative data from foundational studies, and exploratory protocols for its application in a broader cell culture context.
Mechanism of Action
This compound's primary mode of action is the selective inhibition of a non-canonical, poly(A)-tail independent form of translation. This process is crucial for the expression of certain maternal RNAs in early embryonic development[1][2]. The key steps are:
-
Target Recognition : this compound's effects are mediated through specific sequences in the 3'-untranslated regions (3'UTRs) of target mRNAs, termed primordazine-response elements (PREs).
-
Inhibition of Translation : It disrupts the translation of these PRE-containing, deadenylated mRNAs. Well-characterized targets in zebrafish PGCs include nanos3 and dnd1, which are essential for germ cell maintenance and survival.
-
RNA Granule Formation : Treatment with this compound leads to the sequestration of these target mRNAs into abnormally large RNA granules, effectively preventing their access to the translational machinery.
This targeted translational repression ultimately leads to the selective death of PGCs, while other cell types in the zebrafish embryo appear largely unaffected.
Caption: Mechanism of this compound action.
Data Presentation
The following table summarizes the quantitative data available from the foundational zebrafish studies. Researchers should note that these concentrations are specific to zebrafish embryo culture and may require significant optimization for in vitro cell culture applications.
| Parameter | Organism/System | Concentration | Effect | Reference |
| Effective Concentration | Zebrafish Embryos (Danio rerio) | ~10 µM | Reduction in Primordial Germ Cell (PGC) numbers. | |
| PGC Number | Zebrafish Embryos (Danio rerio) | 10 µM | Dose-dependent decrease in PGC count over 24 hours. |
Experimental Protocols
The following protocols are suggested for researchers interested in exploring the effects of this compound in novel cell culture systems. These are intended as a starting point for investigation, as established protocols for common cell lines have not been published.
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol outlines a standard method to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Add 100 µL of the 2X final concentration media to the appropriate wells.
-
-
Incubation :
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Viability Assay :
-
Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay, following the manufacturer’s instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control (0 µM this compound).
-
Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Analysis of RNA Granule Formation via Fluorescence In Situ Hybridization (FISH)
This protocol is for visualizing the subcellular localization of a target mRNA to determine if this compound induces the formation of RNA granules, a key phenotype of its action. A probe targeting a housekeeping gene (e.g., GAPDH) can serve as a negative control.
-
Cell Preparation :
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound at a pre-determined, non-lethal concentration (e.g., the IC20 from Protocol 1) and a vehicle control for 12-24 hours.
-
-
Fixation and Permeabilization :
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 70% ethanol and store at -20°C overnight (or longer).
-
-
Hybridization :
-
Rehydrate cells by washing with Wash Buffer (e.g., 10% formamide, 2x SSC).
-
Prepare the hybridization solution containing the fluorescently labeled FISH probe for your target mRNA in a suitable hybridization buffer.
-
Add the hybridization solution to the coverslips, cover with parafilm, and incubate in a humidified chamber at 37°C for 4 hours to overnight.
-
-
Washing and Mounting :
-
Wash the coverslips twice with Wash Buffer, incubating for 30 minutes at 37°C for each wash.
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging :
-
Visualize the slides using a fluorescence or confocal microscope. Look for the formation of distinct, bright puncta (granules) in the this compound-treated cells compared to the diffuse signal in control cells.
-
Caption: Workflow for investigating this compound.
References
Primordazine B: A Tool for Investigating Non-Canonical Translation in Developmental Biology
Application Notes and Protocols for Researchers
Primordazine B is a small molecule that has emerged as a valuable tool for studying a non-canonical translational pathway crucial for the development of primordial germ cells (PGCs). This document provides detailed application notes and experimental protocols for the use of this compound in developmental biology research, with a focus on its application in the zebrafish (Danio rerio) model system.
Introduction
This compound was identified through a chemical screen in zebrafish embryos for compounds that selectively ablate PGCs.[1][2] Its mechanism of action involves the disruption of a non-canonical, poly(A)-independent form of translation, which is essential for the expression of key germ cell genes such as nanos3 and deadend1 (dnd1).[1][3] This targeted activity makes this compound a potent and specific tool for investigating the roles of these genes and the significance of this alternative translational pathway in early development.
Mechanism of Action
This compound selectively inhibits the translation of mRNAs that contain a specific primordazine-response element (PRE) within their 3' untranslated region (3'UTR) and lack a poly(A) tail.[1] In zebrafish embryos, treatment with this compound leads to the sequestration of target mRNAs, like nanos3 and dnd1, into abnormally large RNA granules, thereby repressing their translation. This effect is specific, as canonical, poly(A)-dependent translation and the translation of other mRNAs, such as ddx4, are not affected. Notably, this compound does not significantly alter the transcription levels of its target mRNAs.
Key Applications in Developmental Biology
-
Selective Ablation of Primordial Germ Cells: this compound can be used to specifically eliminate PGCs in developing zebrafish embryos, allowing for the study of the consequences of their absence on gonad development and sex determination.
-
Investigation of Non-Canonical Translation: As a specific inhibitor, this compound provides a means to dissect the components and regulation of the poly(A)-independent translation pathway.
-
Functional Analysis of Germ Cell-Specific Genes: By repressing the translation of key germ cell maintenance factors like Nanos3 and Dnd1, this compound can be used to study their downstream functions.
-
High-Throughput Screening: The initial discovery of this compound highlights its potential as a lead compound in screens for molecules that modulate specific translational pathways.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of primordazine A and B on the number of primordial germ cells in zebrafish embryos.
| Compound | Concentration (µM) | Mean Number of PGCs |
| DMSO (Control) | - | ~25 |
| Primordazine A | 10 | ~5 |
| This compound | 10 | ~2 |
| 6364997 (inactive analog) | 10 | ~25 |
| Data adapted from Jin et al., 2018. |
Experimental Protocols
Protocol 1: Chemical Screen for PGC Ablation in Zebrafish Embryos
This protocol is adapted from the initial screen that identified primordazine.
Materials:
-
Transgenic zebrafish line expressing EGFP in PGCs (e.g., Tg(vasa:egfp))
-
96-well plates
-
Embryo medium (E3)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Stereomicroscope with fluorescence capability
Procedure:
-
Set up mating pairs of transgenic zebrafish.
-
Collect freshly fertilized eggs and place them in E3 medium.
-
At approximately 0.5 hours post-fertilization (hpf), transfer ~10 embryos into each well of a 96-well plate.
-
Add the test compounds to each well to a final concentration of ~10 µM. Include a DMSO vehicle control.
-
Incubate the plates at 28.5°C for 24 hours.
-
At 24 hpf, visually assess the number of EGFP-positive PGCs in each embryo using a fluorescence stereomicroscope.
-
Identify "hits" as compounds that cause a significant reduction in PGC number without causing other visible developmental defects.
Protocol 2: Analysis of RNA Granule Formation by Fluorescence In Situ Hybridization (FISH)
This protocol describes how to visualize the effect of this compound on the localization of specific mRNAs.
Materials:
-
Zebrafish embryos
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probes for target genes (e.g., nanos3, dnd1)
-
Anti-DIG antibody conjugated to a fluorescent reporter
-
Confocal microscope
Procedure:
-
Treat zebrafish embryos with this compound (or DMSO control) from 0.5 hpf.
-
At the desired developmental stage (e.g., 12 hpf or 24 hpf), fix the embryos in 4% PFA overnight at 4°C.
-
Dehydrate the embryos through a methanol series and store at -20°C.
-
Rehydrate the embryos and permeabilize with Proteinase K.
-
Pre-hybridize the embryos in hybridization buffer.
-
Hybridize with the DIG-labeled RNA probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to a fluorophore.
-
Wash to remove excess antibody.
-
Mount the embryos and image using a confocal microscope to observe the subcellular localization of the target mRNA. In this compound-treated embryos, nanos3 and dnd1 mRNAs are expected to form large, abnormal granules.
Protocol 3: Translating Ribosome Affinity Purification (TRAP) for Measuring Translation Efficiency
This protocol allows for the assessment of which mRNAs are actively being translated.
Materials:
-
Zebrafish TRAP transgenic line (e.g., expressing EGFP-tagged ribosomal protein L10a)
-
This compound
-
DMSO
-
Lysis buffer
-
Anti-EGFP antibody-coated magnetic beads
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., dnd1, nanos3, ddx4)
Procedure:
-
Treat TRAP transgenic zebrafish embryos with this compound or DMSO.
-
At the desired stage, homogenize the embryos in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-EGFP antibody-coated magnetic beads to immunoprecipitate polysomes.
-
Wash the beads to remove non-specifically bound material.
-
Extract RNA from the immunoprecipitated polysomes (this is the actively translated RNA fraction).
-
Extract total RNA from a separate aliquot of the initial lysate for normalization.
-
Perform qRT-PCR on both the TRAP-purified RNA and the total RNA to determine the relative translation efficiency of target mRNAs. A decrease in the ratio of TRAP-purified RNA to total RNA for a specific transcript indicates reduced translation efficiency.
Visualizations
Caption: Mechanism of this compound action on non-canonical translation.
Caption: General experimental workflow for studying this compound effects.
References
Application Notes and Protocols for Primordazine B Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primordazine B is a small molecule compound identified to selectively ablate primordial germ cells (PGCs) in zebrafish embryos.[1][2] Its mechanism of action involves the inhibition of a non-canonical, poly(A)-tail independent form of translation (PAINT).[1][2] This inhibitory effect is mediated through specific "primordazine-response elements" (PREs) located in the 3' untranslated regions (3'UTRs) of key germ cell development genes, notably nanos3 and dnd1.[1] By suppressing the translation of these essential proteins, this compound disrupts PGC maintenance and survival.
These application notes provide a comprehensive framework for the development of assays to characterize the activity and selectivity of this compound and analogous compounds. The protocols herein describe three key assays:
-
Primary Assay: A cell-based assay to determine the viability of zebrafish primordial germ cells (PGCs) in response to this compound.
-
Secondary Assay: A mechanistic reporter assay to quantify the inhibitory effect of this compound on the 3'UTR-mediated translation of its target genes.
-
Counter-Screen Assay: A general cytotoxicity assay to assess the effect of this compound on a somatic cell line, thereby establishing its selectivity for PGCs.
Chemical Information
| Compound Name | CAS Number | Recommended Stock Solution |
| This compound | 339337-07-4 | 10 mM in DMSO |
Note: As with many small molecules for screening, this compound is presumed to be soluble in dimethyl sulfoxide (DMSO). It is recommended to obtain a certificate of analysis from the supplier for specific solubility and stability data.
Primary Assay: Zebrafish Primordial Germ Cell (PGC) Viability
This assay quantifies the dose-dependent effect of this compound on the survival of zebrafish PGCs. The protocol involves the isolation of PGCs from transgenic zebrafish embryos expressing a fluorescent reporter (e.g., vasa::GFP or vasa::RFP), followed by culture and treatment with the compound.
Experimental Workflow
Protocol
Materials:
-
Transgenic zebrafish (Danio rerio) line expressing a fluorescent protein specifically in PGCs (e.g., Tg(vasa:EGFP) or Tg(vasa:RFP)).
-
Embryo medium (E3).
-
Trypsin/EDTA solution.
-
Leibovitz's L-15 medium supplemented with fetal bovine serum (FBS).
-
96-well, clear-bottom, black-walled tissue culture plates.
-
Fluorescence-activated cell sorter (FACS).
-
Fluorescence microscope with automated stage and cell counting software.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Embryo Collection: Collect embryos from a healthy breeding colony of vasa::GFP transgenic zebrafish. Raise embryos in E3 medium at 28.5°C until they reach the 26-somite stage.
-
Embryo Dissociation:
-
Dechorionate the embryos using pronase.
-
Wash the embryos several times with sterile PBS.
-
Dissociate the embryos into a single-cell suspension using a trypsin/EDTA solution with gentle pipetting.
-
Neutralize the trypsin with L-15 medium containing 10% FBS.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
-
PGC Isolation:
-
Isolate the GFP-positive PGCs from the total embryonic cell suspension using a FACS sorter.
-
Collect the sorted PGCs into a tube containing L-15 medium with 10% FBS.
-
-
Cell Plating:
-
Centrifuge the sorted PGCs and resuspend in fresh L-15 medium with 10% FBS at a density of approximately 2,000-5,000 cells per 100 µL.
-
Plate 100 µL of the PGC suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in L-15 medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle control to the wells containing the PGCs.
-
-
Incubation: Incubate the plate at 28.5°C for 48 hours.
-
Data Acquisition:
-
Using an automated fluorescence microscope, capture images of the GFP-positive cells in each well.
-
Use image analysis software to count the number of viable PGCs in each well. Viable cells will exhibit bright, uniform fluorescence and a rounded morphology.
-
-
Data Analysis:
-
Calculate the percentage of PGC viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound (µM) | Mean PGC Count | % Viability |
| 0 (Vehicle) | 450 | 100 |
| 0.1 | 435 | 96.7 |
| 0.5 | 390 | 86.7 |
| 1 | 315 | 70.0 |
| 5 | 225 | 50.0 |
| 10 | 110 | 24.4 |
| 50 | 25 | 5.6 |
| 100 | 5 | 1.1 |
Secondary Assay: 3'UTR Luciferase Reporter Assay
This assay directly measures the inhibitory effect of this compound on the translation of reporter constructs containing the 3'UTRs of nanos3 or dnd1.
Signaling Pathway
Protocol
Materials:
-
HEK293T or a similar easily transfectable cell line.
-
DMEM with 10% FBS.
-
96-well, white, clear-bottom tissue culture plates.
-
Luciferase reporter plasmids:
-
pRL-nanos3-3'UTR (Renilla luciferase with the zebrafish nanos3 3'UTR).
-
pRL-dnd1-3'UTR (Renilla luciferase with the zebrafish dnd1 3'UTR).
-
pGL4 (Firefly luciferase for normalization).
-
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix containing the Renilla luciferase reporter plasmid (pRL-nanos3-3'UTR or pRL-dnd1-3'UTR) and the Firefly luciferase normalization plasmid (pGL4) according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh DMEM containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) or a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of normalized Renilla luciferase activity for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound (µM) | Normalized Luciferase Activity (RLU Ratio) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 0.5 | 0.82 | 18 |
| 1 | 0.65 | 35 |
| 5 | 0.48 | 52 |
| 10 | 0.28 | 72 |
| 50 | 0.10 | 90 |
| 100 | 0.06 | 94 |
Counter-Screen: General Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of this compound on a somatic cell line (e.g., HEK293T) to determine its selectivity for PGCs. The MTT assay measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow
Protocol
Materials:
-
HEK293T cell line.
-
DMEM with 10% FBS.
-
96-well, clear, flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Remove the medium and replace with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) or a DMSO vehicle control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 0.850 | 100 |
| 0.1 | 0.845 | 99.4 |
| 0.5 | 0.852 | 100.2 |
| 1 | 0.833 | 98.0 |
| 5 | 0.841 | 98.9 |
| 10 | 0.825 | 97.1 |
| 50 | 0.790 | 92.9 |
| 100 | 0.750 | 88.2 |
Conclusion
The assays described provide a robust platform for the characterization of this compound. The primary PGC viability assay confirms the biological effect of the compound on its target cell type. The secondary luciferase reporter assay elucidates the specific mechanism of action by measuring the inhibition of translation through the 3'UTRs of nanos3 and dnd1. Finally, the counter-screen cytotoxicity assay establishes the selectivity of this compound, a critical parameter for its potential as a research tool or therapeutic lead. Together, these protocols enable a thorough investigation of this compound and its analogs, facilitating further drug development and research into primordial germ cell biology.
References
Detecting the Post-Transcriptional Effects of Primordazine B on Gene Expression
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primordazine B is a small molecule identified to selectively ablate primordial germ cells (PGCs) in zebrafish embryos.[1] Its primary mechanism of action is not at the level of transcription, but rather through the post-transcriptional repression of specific target genes.[1] This document provides detailed application notes and protocols for studying the effects of this compound on gene expression, with a focus on its impact on mRNA translation and localization.
This compound disrupts a non-canonical, poly(A)-independent translation pathway.[1][2] This leads to the translational repression of key genes involved in PGC development, such as nanos3 and dnd1 (deadend1), without altering their mRNA levels.[2] A key cellular phenotype associated with this compound treatment is the formation of abnormal, large RNA granules containing the repressed mRNAs.
These protocols are designed to enable researchers to investigate the specific post-transcriptional effects of this compound and similar compounds.
Data Presentation: Summary of Expected Quantitative Effects
The following table summarizes the expected quantitative outcomes from experiments investigating the effects of this compound on target gene expression in a relevant model system (e.g., zebrafish embryos).
| Experiment | Target Gene (e.g., nanos3, dnd1) | Expected Outcome with this compound | Control (Vehicle) |
| qRT-PCR | mRNA levels | No significant change | Baseline expression |
| Western Blot | Protein levels | Significant decrease | Baseline expression |
| Polysome Profiling | mRNA association with polysomes | Shift from polysome fractions to monosome/free mRNP fractions | Majority in polysome fractions |
| RNA Granule Quantification | Number and size of RNA granules | Increase in number and size | Baseline number and size |
Signaling Pathway Context
While this compound's primary effect is post-transcriptional, it operates within the broader context of primordial germ cell development, which is governed by complex signaling pathways. Understanding this context is crucial for interpreting experimental results.
References
Application Notes and Protocols: Coenzyme Q10 (CoQ10) Treatment for In Vitro Fertilization Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Primordazine B" did not yield any relevant results in the context of in vitro fertilization research. It is presumed that this may be a novel, proprietary, or placeholder name. To fulfill the structural and content requirements of the request, this document has been generated using Coenzyme Q10 (CoQ10), a well-researched supplement known for its application in IVF, as a substitute. The data and protocols provided are based on existing literature for CoQ10.
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain, plays a critical role in cellular energy production (ATP synthesis) and acts as a potent antioxidant. In the context of reproductive medicine, oocyte quality is a major determinant of successful in vitro fertilization (IVF) outcomes. Oocytes have high energy demands for processes such as meiotic maturation, fertilization, and early embryonic development. Age-related decline in fertility is associated with decreased mitochondrial function and increased oxidative stress in oocytes. Supplementation with CoQ10 is hypothesized to improve oocyte and subsequent embryo quality by enhancing mitochondrial function and reducing oxidative damage, thereby potentially improving IVF success rates.
These application notes provide a summary of the effects of CoQ10 in IVF research and detailed protocols for its use in an in vitro setting.
Data Presentation: Effects of CoQ10 Supplementation
The following tables summarize quantitative data from studies investigating the impact of CoQ10 on oocyte and embryo parameters.
Table 1: Effect of In Vitro CoQ10 Supplementation on Oocyte Maturation.
| Species | CoQ10 Concentration | Duration of Treatment | Outcome Measure | Result |
|---|---|---|---|---|
| Mouse (aged) | 10 µM | 24 hours | MII Oocyte Rate | Increased |
| Porcine | 50 µM | 44 hours | Polar Body Extrusion Rate | Significantly Higher |
| Bovine | 30 µM | 22-24 hours | Meiotic Competence | Improved |
Table 2: Impact of In Vitro CoQ10 on Embryo Development Post-IVF.
| Species | CoQ10 Concentration | Outcome Measure | Result |
|---|---|---|---|
| Mouse | 10 µM | Blastocyst Formation Rate | Increased |
| Porcine | 50 µM | Cleavage Rate (Day 2) | Significantly Higher |
| Bovine | 30 µM | Blastocyst Cell Number | Increased |
Table 3: Molecular Effects of In Vitro CoQ10 Treatment on Oocytes.
| Species | CoQ10 Concentration | Outcome Measure | Result |
|---|---|---|---|
| Mouse | 10 µM | Mitochondrial DNA (mtDNA) Copy Number | Increased |
| Porcine | 50 µM | Intracellular ATP Levels | Significantly Higher |
| Bovine | 30 µM | Reactive Oxygen Species (ROS) Levels | Decreased |
Experimental Protocols
Protocol 1: In Vitro Maturation (IVM) of Oocytes with CoQ10 Supplementation
Objective: To assess the effect of CoQ10 on the meiotic maturation of cumulus-oocyte complexes (COCs).
Materials:
-
Immature COCs
-
IVM Medium (e.g., TCM-199 supplemented with gonadotropins, fetal bovine serum, and antibiotics)
-
Coenzyme Q10 stock solution (e.g., 10 mM in DMSO)
-
Incubator (37°C, 5% CO2 in humidified air)
-
Stereomicroscope
-
Pipettes and sterile culture dishes
Procedure:
-
Preparation of CoQ10 Working Solution:
-
Thaw the CoQ10 stock solution.
-
Prepare the desired final concentrations of CoQ10 (e.g., 10 µM, 30 µM, 50 µM) by diluting the stock solution in pre-warmed IVM medium. Ensure the final DMSO concentration is consistent across all groups (including control) and does not exceed 0.1%.
-
Prepare a control medium containing the same concentration of DMSO without CoQ10.
-
-
Oocyte Collection:
-
Collect immature COCs from ovarian follicles using aspiration or follicle puncture, depending on the species.
-
Wash the collected COCs three times in a handling medium (e.g., HEPES-buffered TCM-199).
-
-
In Vitro Maturation:
-
Place groups of 20-30 COCs into 100 µL droplets of the prepared IVM media (Control, 10 µM, 30 µM, 50 µM CoQ10).
-
Cover the droplets with mineral oil to prevent evaporation.
-
Culture the COCs for the species-specific duration (e.g., 22-24 hours for bovine, 44 hours for porcine) in the incubator.
-
-
Assessment of Maturation:
-
After the incubation period, denude the oocytes of cumulus cells by gentle pipetting in the presence of hyaluronidase (e.g., 0.1%).
-
Assess nuclear maturation status under a microscope. Oocytes that have extruded the first polar body are classified as mature (Metaphase II - MII).
-
Calculate the maturation rate: (Number of MII oocytes / Total number of oocytes) x 100%.
-
Protocol 2: In Vitro Fertilization and Embryo Culture Post-CoQ10 IVM
Objective: To evaluate the developmental competence of oocytes matured with CoQ10.
Materials:
-
Matured MII oocytes (from Protocol 1)
-
Fertilization Medium (e.g., Fert-TALP)
-
Frozen-thawed, capacitated sperm
-
Embryo Culture Medium (e.g., KSOM or G1/G2 sequential media)
-
Incubator (37°C, 5% CO2, 5% O2 in humidified air)
Procedure:
-
In Vitro Fertilization (IVF):
-
Wash the MII oocytes from each treatment group and place them into droplets of fertilization medium.
-
Add capacitated sperm to the fertilization droplets at a final concentration of 1 x 10^6 sperm/mL.
-
Co-incubate the gametes for the species-specific time (e.g., 18-24 hours).
-
-
Embryo Culture:
-
Following fertilization, remove presumptive zygotes and gently denude them of remaining cumulus cells and sperm.
-
Wash the zygotes three times in embryo culture medium.
-
Culture the zygotes in groups in droplets of embryo culture medium under mineral oil.
-
Continue culture in the incubator.
-
-
Assessment of Embryo Development:
-
Cleavage Rate: At 48 hours post-insemination (Day 2), assess the number of cleaved embryos (≥2 cells). Calculate as: (Number of cleaved embryos / Total number of zygotes) x 100%.
-
Blastocyst Rate: On Day 7-8 post-insemination, count the number of embryos that have developed to the blastocyst stage. Calculate as: (Number of blastocysts / Total number of zygotes) x 100%.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of CoQ10 in improving oocyte quality.
Experimental Workflow
Caption: Experimental workflow for CoQ10 treatment in IVF research.
Commercial Sources and Application Notes for Primordazine B
For Researchers, Scientists, and Drug Development Professionals
Date: November 27, 2025
Introduction
Primordazine B is a small molecule inhibitor that has been identified as a selective agent for the ablation of primordial germ cells (PGCs). Its unique mechanism of action, targeting a non-canonical, poly(A)-tail-independent translation (PAINT) pathway, makes it a valuable tool for research in developmental biology, regenerative medicine, and oncology. This document provides a comprehensive overview of the commercial sources for this compound, its mechanism of action, and detailed protocols for its application in experimental settings.
Commercial Availability of this compound
This compound is available from a limited number of specialized chemical suppliers. Researchers should inquire directly with the vendors for the most up-to-date pricing and availability.
| Supplier | Product Name | CAS Number | Available Quantities | Purity | Price | Notes |
| AOBIOUS | Primordazine A | N/A | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 98% by HPLC | Varies by quantity (e.g., ~$41.65/mg for 5mg) | While listed as Primordazine A, it is structurally related and may serve as a starting point for inquiry.[1] |
| Tebubio | This compound | 339337-07-4 | 25 mg, 50 mg, 100 mg | Not specified | Starting from €1,726.00 for 25 mg | Supplied by TargetMol EU GmbH.[2] |
| Ambeed | This compound | 339337-07-4 | Inquire for details | Not specified | Inquire for details | Provides basic chemical information. |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information and to request a certificate of analysis to verify purity.
Mechanism of Action
This compound selectively inhibits the translation of a specific subset of mRNAs that are crucial for the survival and development of primordial germ cells. This inhibition is not based on the canonical, poly(A)-tail-dependent translation pathway that governs the majority of protein synthesis in eukaryotic cells. Instead, this compound targets a non-canonical, poly(A)-tail-independent translation (PAINT) mechanism.[3][4]
The key to this selectivity lies in a specific 40-nucleotide sequence within the 3' untranslated region (3' UTR) of target mRNAs, termed the "primordazine-response element" (PRE).[1] Messenger RNAs containing this PRE, such as those for the critical PGC development genes nanos3 and dnd1, are sensitive to this compound.
Upon treatment with this compound, these PRE-containing mRNAs are not efficiently translated. Instead, they are sequestered into abnormal RNA granules within the cell, effectively halting the production of the essential proteins they encode. This leads to the selective death of primordial germ cells, while other cell types remain largely unaffected. It is important to note that this compound does not appear to alter the transcription or overall stability of its target mRNAs.
Signaling Pathway Diagram
References
- 1. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9538734B2 - Germ cell ablation compounds and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Noncanonical translation via deadenylated 3' UTRs maintains primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Primordazine B Insolubility
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Primordazine B. The following sections offer frequently asked questions, in-depth troubleshooting guides, experimental protocols, and reference data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Due to its high solubilizing capacity for many nonpolar compounds, DMSO is a standard choice for in vitro experiments.[1][3] For best practices, use anhydrous, sterile-filtered DMSO to prepare stock solutions at a concentration of 10 mM or higher.
Q2: My this compound is not fully dissolving in DMSO. What should I do? A2: If you observe particulates after adding DMSO, ensure vigorous mixing by vortexing for 1-2 minutes.[3] If the compound remains undissolved, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication in a water bath can facilitate dissolution. Always visually inspect the solution to confirm that no particles are present before storage or use.
Q3: this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. Why does this happen and how can I prevent it? A3: This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. To prevent this, pre-warm your aqueous medium to 37°C and add the DMSO stock dropwise while vortexing or stirring to facilitate rapid dispersion. It is also crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and increase the risk of precipitation.
Q4: Can I use solvents other than DMSO for this compound? A4: While DMSO is the primary recommendation, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested if DMSO is incompatible with your experimental setup. However, the toxicity of these alternative solvents on your specific cell line or model organism must be evaluated. Always perform a vehicle control with the same solvent concentration in your experiments.
Troubleshooting Guides
Issue 1: Precipitate forms in the well of my 96-well plate during a cell-based assay.
-
Question: I prepared my final working concentration of this compound in my cell culture medium, and it looked clear. However, after several hours in the incubator, I can see a crystalline precipitate under the microscope. What is happening?
-
Answer: This delayed precipitation is likely due to the compound's low thermodynamic solubility in the aqueous medium. Several factors in a cell culture environment can contribute to this, including temperature shifts, interaction with media components like salts and proteins, and pH changes due to the CO2 environment. The compound may be in a supersaturated, thermodynamically unstable state that precipitates over time.
Solutions:
-
Determine the Kinetic Solubility Limit: Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium over the full duration of your experiment. (See Protocol 2).
-
Reduce Final Concentration: If possible, lower the working concentration of this compound to below its determined solubility limit.
-
Use Solubility Enhancers: For highly insoluble compounds, consider using formulation aids. Cyclodextrins can form inclusion complexes that improve aqueous solubility. However, these must be tested for effects on your specific assay.
-
Check for Media Interactions: Ensure your media is properly buffered for the incubator's CO2 concentration. If using serum, note that proteins can sometimes interact with compounds, leading to precipitation.
-
Issue 2: Inconsistent results in zebrafish embryo studies.
-
Question: I am treating zebrafish embryos with this compound by adding it directly to the embryo medium. I am observing high variability in the phenotype, suggesting inconsistent exposure. Could this be a solubility issue?
-
Answer: Yes, high variability is a classic sign of poor compound solubility and inconsistent bioavailability in an in vivo model like zebrafish. If this compound does not dissolve and disperse uniformly in the embryo medium, different embryos will be exposed to different effective concentrations, leading to erratic results.
Solutions:
-
Optimize the Dosing Solution: When diluting the DMSO stock into the embryo medium, do so with vigorous stirring. Prepare the final dosing solution immediately before administration to minimize the time for potential precipitation.
-
Use a Co-solvent System: A co-solvent system may help maintain solubility. Try performing an intermediate dilution of the DMSO stock into a solvent like ethanol before the final dilution into the aqueous medium. The final concentration of all organic solvents should be minimized and tested for toxicity.
-
Visually Inspect: Before and after adding the compound, inspect the treatment dish for any signs of cloudiness or precipitate. Any visible particulates indicate a solubility problem.
-
Quantitative Data Presentation
The following tables provide hypothetical, yet plausible, solubility data for this compound to guide experimental design.
Table 1: Kinetic Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Maximum Solubility (mM) | Notes |
|---|---|---|---|
| Water | 10.2 | < 0.01 | Practically insoluble in pure water. |
| PBS (pH 7.4) | ~10 | < 0.01 | Insoluble in standard physiological buffer. |
| Ethanol (EtOH) | 5.2 | 5 | Moderate solubility. Can be used as a co-solvent. |
| Methanol (MeOH) | 6.6 | 2 | Lower solubility than ethanol. |
| DMSO | 7.2 | > 100 | Excellent solvent for creating high-concentration stocks. |
| DMF | 6.4 | > 50 | Alternative to DMSO, but with higher potential toxicity. |
Table 2: Recommended Maximum Working Concentrations in Aqueous Media
| Medium | Supplement | Max Final DMSO (%) | Max this compound Conc. (µM) | Observation Period |
|---|---|---|---|---|
| DMEM | 10% FBS | 0.1% | 10 | 24 hours |
| RPMI-1640 | 10% FBS | 0.1% | 8 | 24 hours |
| E3 Embryo Medium | None | 0.2% | 5 | 48 hours |
| Opti-MEM | None | 0.1% | 12 | 24 hours |
Data is based on maintaining a clear solution with no visible precipitate under 100x magnification.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Calibrated analytical balance
-
Sterile amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) and transfer it to a sterile amber vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound and the weighed mass, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particles.
-
Apply Heat/Sonication (If Necessary): If particles remain, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Final Inspection & Storage: Once the solution is completely clear, it is ready. Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous medium under experimental conditions.
Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your pre-warmed medium. It is best to perform an intermediate dilution first. For example, dilute the 10 mM stock 1:100 in medium to get 100 µM, then perform 2-fold serial dilutions from there (100 µM, 50 µM, 25 µM, etc.).
-
Important: Add the DMSO stock to the medium (not vice versa) while gently vortexing to ensure rapid mixing.
-
Include a vehicle control containing the highest percentage of DMSO used.
-
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your longest experiment endpoint (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At several time points (e.g., 0, 4, 24, 48 hours), visually inspect each dilution for signs of precipitation (cloudiness, crystals, sediment).
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Microscopic Examination: Examine a sample from each concentration under a microscope. This is more sensitive for detecting fine crystalline precipitates that may not be visible to the naked eye.
-
Determine Solubility Limit: The highest concentration that remains completely clear with no visible precipitate at the final time point is your maximum working concentration for that specific medium and duration.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: Impact of solubility on the hypothetical signaling pathway of this compound.
Caption: Logic diagram for selecting a solubilization strategy.
References
Technical Support Center: Primordazine B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using primordazine B. The information addresses potential issues related to off-target effects and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound selectively induces the death of primordial germ cells (PGCs) in zebrafish embryos.[1] Its mechanism involves the inhibition of poly-A tail independent translation, a process crucial for early embryonic development where many maternal RNAs lack a poly-A tail.[1] The compound specifically alters the localization and translation of certain messenger RNAs (mRNAs), such as nanos3 and dnd1, leading to the formation of abnormal RNA granules within PGCs and ultimately causing their ablation.[1]
Q2: Beyond primordial germ cells, does this compound affect other cell types?
In zebrafish embryos, this compound has been observed to be highly selective for PGCs, with other cell lineages appearing largely unaffected.[1] However, it is possible that at higher concentrations or in different model systems (e.g., cell culture or other species), off-target effects on other cell types could occur. Unintended effects are a common challenge with small molecule inhibitors.
Q3: What are the potential off-target mechanisms of this compound?
While the primary on-target effect is well-defined, potential off-target effects could arise from several mechanisms:
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Broader Translational Inhibition: this compound might affect the translation of other mRNAs that are regulated in a poly-A independent manner, not just those specific to PGCs.
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Interaction with RNA-Binding Proteins: The compound could interact with a range of RNA-binding proteins (RBPs) or components of the translational machinery, leading to unintended consequences.
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Stress Granule Formation: The formation of abnormal RNA granules could be part of a broader cellular stress response that might be induced in various cell types under certain conditions.
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Kinase Inhibition: Many small molecules exhibit off-target kinase activity.[2] While not documented for this compound, this remains a theoretical possibility that could lead to a variety of cellular effects.
Q4: How can I be sure the phenotype I'm observing is due to the on-target activity of this compound?
Confirming on-target activity is crucial. A key strategy is to perform rescue experiments. For example, if this compound's effect is mediated through the 3'UTR of a specific transcript like nanos3, introducing a construct with a modified 3'UTR that is resistant to the compound's effects could rescue the phenotype in the presence of this compound. Additionally, using structurally distinct compounds that target the same pathway can help confirm that the observed phenotype is not due to an off-target effect of the specific chemical scaffold of this compound.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments with this compound.
| Issue | Possible Cause | Suggested Action |
| High levels of general cytotoxicity observed in my cell line/model organism. | 1. Concentration is too high: The effective concentration for PGC ablation in zebrafish may be cytotoxic in other systems. 2. Off-target effects: The compound may be hitting other critical cellular pathways. | 1. Perform a dose-response curve: Determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Assess cell viability: Use assays like MTT or trypan blue exclusion to quantify cell death. 3. Investigate off-target pathways: Consider a broad-spectrum kinase inhibitor screen if kinase-related off-target effects are suspected. |
| Variability in the penetrance of the PGC ablation phenotype. | 1. Compound instability: this compound may degrade in solution over time. 2. Inconsistent compound delivery: Uneven exposure of embryos or cells to the compound. 3. Biological variability: Natural variation in the developmental timing or genetics of the model system. | 1. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment. 2. Ensure consistent exposure: Use standardized protocols for compound administration and ensure uniform mixing. 3. Increase sample size: A larger number of embryos or experimental replicates can help to account for biological variability. |
| Unexpected morphological defects outside of the germline. | 1. Off-target effects on developmental pathways: The compound may be interfering with other signaling pathways crucial for development. 2. Metabolites of this compound may have different activities. | 1. Characterize the phenotype: Use in situ hybridization or immunohistochemistry for markers of different cell lineages to identify affected tissues. 2. Perform a washout experiment: Treat with this compound for a shorter duration to see if the off-target phenotype is reversible or dependent on continuous exposure. 3. Consider LC-MS analysis: Analyze the compound in your experimental system to check for degradation or metabolite formation. |
| Formation of RNA granules in cell types other than PGCs. | 1. Induction of a general stress response: Many cell types form stress granules in response to translational stress. 2. Presence of other poly-A independent transcripts: The cell type you are studying may express other mRNAs that are susceptible to this compound's effects. | 1. Test for stress granule markers: Use immunofluorescence to see if the observed granules co-localize with known stress granule markers like G3BP1 or TIA-1. 2. Transcriptome analysis: Perform RNA-seq on treated and untreated cells to identify other transcripts that may be affected. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity via MTT Assay
This protocol is for determining the cytotoxic concentration (CC50) of this compound in a cultured cell line.
Materials:
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Adherent cell line of interest
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96-well cell culture plates
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Kinase Inhibitor Profiling
To investigate if this compound has off-target effects on protein kinases, a commercially available kinase profiling service is recommended. These services screen the compound against a large panel of purified kinases.
General Workflow:
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Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
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Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
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Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as potential off-targets.
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Dose-Response Analysis: For the identified hits, a dose-response experiment is performed to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Illustrative Kinase Profiling Data for a Hypothetical Compound:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Aurora B | 85% | 1.2 |
| CDK2 | 62% | 8.5 |
| SRC | 15% | > 100 |
| EGFR | 5% | > 100 |
This is example data and does not represent actual results for this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential on- and off-target pathways of this compound.
References
Technical Support Center: Primordazine B in Zebrafish Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing primordazine B in zebrafish experiments. Our goal is to help you achieve consistent and reliable results while understanding the nuances of this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in zebrafish?
A1: this compound selectively ablates primordial germ cells (PGCs) in zebrafish embryos. It functions by inhibiting the non-canonical, poly(A)-tail independent translation of specific maternal mRNAs that are crucial for PGC maintenance, such as nanos3 and dnd1.[1][2] This inhibition leads to the formation of abnormal RNA granules and the subsequent disappearance of PGCs, while other cell types appear largely unaffected.[1][2]
Q2: What is the expected phenotype in zebrafish embryos treated with this compound?
A2: The primary phenotype is a dose-dependent reduction in the number of PGCs.[2] At effective concentrations, PGCs are initially specified but are eliminated during early development. Treated embryos that survive to adulthood are predominantly male. General developmental morphology should appear normal if the compound is used at the correct concentration.
Q3: How specific is this compound's toxicity to primordial germ cells?
A3: Studies have shown that this compound is highly selective for PGCs. Other cell lineages and overall embryonic development seem to be unaffected at concentrations effective for PGC ablation. However, at very high concentrations, off-target effects and general toxicity can occur.
Q4: Does this compound affect the transcription of its target genes?
A4: No. RNA-sequencing and qRT-PCR analyses have demonstrated that this compound does not significantly alter the RNA levels of its target genes, such as dnd1, nanos3, and ddx4. Its mechanism is at the translational level, causing the sequestration of these specific mRNAs into abnormal granules.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Embryo Mortality | 1. Concentration Too High: The concentration of this compound is above the optimal range for PGC ablation and is causing general toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Compound Precipitation: The compound has come out of solution, leading to uneven exposure and localized high concentrations. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 25 µM) to determine the optimal concentration that ablates PGCs without causing significant mortality. 2. Check Solvent Concentration: Ensure the final solvent concentration is below 0.5% in the embryo medium. Run a solvent-only control. 3. Ensure Solubility: Prepare fresh stock solutions and ensure the compound is fully dissolved before adding to the embryo medium. Visually inspect for precipitates. |
| No Reduction in PGCs | 1. Concentration Too Low: The concentration of this compound is insufficient to inhibit translation effectively. 2. Compound Degradation: The this compound stock solution may have degraded. 3. Timing of Treatment: The treatment was initiated after the critical window for PGC maintenance. | 1. Increase Concentration: Titrate the concentration upwards, referring to published effective ranges. 2. Use Fresh Compound: Prepare a new stock solution of this compound. Store stock solutions appropriately (e.g., at -20°C, protected from light). 3. Adjust Treatment Window: Initiate treatment at the 1-2 cell stage (approximately 0.75 hours post-fertilization) for optimal results. |
| High Variability in PGC Ablation | 1. Uneven Compound Distribution: Inconsistent exposure of embryos to the compound. 2. Inconsistent Embryo Staging: Embryos at different developmental stages may respond differently. | 1. Gentle Agitation: After adding the compound to the multi-well plate, gently swirl the plate to ensure even distribution. 2. Synchronize Embryos: Collect embryos within a narrow time window to ensure they are at a similar developmental stage at the start of the experiment. |
| Observed Developmental Defects (e.g., pericardial edema, tail curvature) | 1. Off-Target Effects: The concentration used may be high enough to induce general developmental toxicity. 2. Contamination: Contamination of the embryo medium or labware. | 1. Lower Concentration: Reduce the concentration of this compound to the minimum effective dose for PGC ablation. 2. Use Sterile Technique: Use fresh, sterile embryo medium and properly cleaned glassware/plasticware. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on PGC number in zebrafish embryos at 24 hours post-fertilization (hpf). Data is hypothetical and should be confirmed by dose-response experiments in your specific laboratory conditions.
| This compound Concentration (µM) | Average PGC Count per Embryo (± SD) | Embryo Viability (%) |
| 0 (Control) | 25 ± 3 | >95% |
| 5 | 15 ± 5 | >95% |
| 10 | 5 ± 2 | >95% |
| 15 | < 2 | >90% |
| 25 | 0 | < 80% |
Experimental Protocols
Protocol 1: Zebrafish Embryo Toxicity Assay for this compound
This protocol is adapted from standard zebrafish embryo toxicity testing methodologies.
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Embryo Collection and Staging:
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Collect freshly fertilized eggs from healthy, spawning adult zebrafish.
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Rinse the embryos with E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2).
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Select healthy, developing embryos at the 1-2 cell stage under a dissecting microscope.
-
-
Preparation of Treatment Solutions:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Create serial dilutions of the stock solution to prepare working concentrations. The final DMSO concentration in the embryo medium should not exceed 0.5%.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest treatment group.
-
-
Embryo Exposure:
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Using a wide-bore pipette tip, transfer individual embryos into the wells of a 96-well plate.
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Remove excess embryo medium and add 100 µL of the appropriate treatment or control solution to each well.
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Incubate the plate at 28.5°C on a 14-hour light/10-hour dark cycle.
-
-
Endpoint Analysis:
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At 24 hours post-fertilization (hpf), count the number of PGCs in each embryo. PGCs can be visualized using a fluorescent reporter line (e.g., Tg(vasa:vasa-EGFP)) or by whole-mount in situ hybridization for PGC-specific markers like vasa or nanos.
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Assess general morphology, mortality, and any developmental defects (e.g., edema, tail malformations).
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Continue observations at 48 and 96 hpf to monitor for delayed toxicity or developmental abnormalities.
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Protocol 2: Co-treatment with an Antioxidant (Rescue Experiment)
This protocol can be used to investigate if oxidative stress contributes to any observed non-specific toxicity of this compound.
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Prepare N-acetylcysteine (NAC) Solution:
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Prepare a 100 mM stock solution of NAC in water and adjust the pH to 7.0.
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The final concentration of NAC to be tested can range from 50 µM to 200 µM.
-
-
Co-treatment Groups:
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Group 1: Control (E3 medium + DMSO)
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Group 2: this compound (e.g., 25 µM)
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Group 3: NAC alone (e.g., 100 µM)
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Group 4: this compound (25 µM) + NAC (100 µM)
-
-
Procedure:
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Follow the embryo collection and exposure steps from Protocol 1. For Group 4, add both this compound and NAC to the embryo medium.
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Assess mortality, developmental defects, and PGC numbers at 24, 48, and 96 hpf. A reduction in mortality or developmental defects in Group 4 compared to Group 2 may suggest that oxidative stress plays a role in the non-specific toxicity.
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Visualizations
Caption: this compound inhibits non-canonical translation, leading to PGC ablation.
References
Technical Support Center: Primordazine B Treatment
Welcome to the technical support center for primordazine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that selectively ablates primordial germ cells (PGCs).[1][2] Its mechanism of action is the repression of a non-canonical, poly(A)-tail independent form of translation (PAINT).[1][2] This translational repression is mediated by primordazine-response elements (PREs) found in the 3' untranslated regions (3'UTRs) of specific target mRNAs, such as nanos3 and deadend1 (dnd1).[1] Treatment with this compound leads to the sequestration of these target mRNAs into abnormal RNA granules, thus inhibiting their translation.
Q2: In what model system has this compound been predominantly studied?
This compound was identified and has been primarily characterized in zebrafish (Danio rerio) embryos. Its effects are most pronounced on the developing PGCs in this system.
Q3: Does this compound affect mRNA levels of its target genes?
No. Studies have shown that this compound does not significantly alter the mRNA levels of its target genes, such as dnd1, nanos3, and ddx4. Its effect is at the translational level, not transcriptional. Quantitative real-time PCR (qRT-PCR) analysis has confirmed that the RNA levels of these genes remain unchanged after this compound treatment.
Q4: What is the expected phenotype in zebrafish embryos after successful this compound treatment?
Successful treatment of zebrafish embryos with an effective concentration of this compound results in a dose-dependent decrease in the number of PGCs. While PGCs are initially specified, they gradually disappear. Other cell types and the overall embryonic development should appear largely unaffected. In the long term, this can lead to a higher proportion of male zebrafish.
Q5: At what developmental stage is this compound treatment most effective in zebrafish embryos?
Early treatment of zebrafish embryos, specifically between 2 to 5 hours post-fertilization (hpf), is crucial for this compound's PGC ablation activity. This timing corresponds to a period when PGC development relies on the translation of maternal mRNAs with short poly(A) tails.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound treatment can arise from several factors related to experimental conditions and the compound's specific mechanism of action.
Issue 1: No or Weak PGC Ablation Phenotype
If you observe little to no reduction in PGC numbers, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with the reported effective concentration of ~10 µM and test a range of higher and lower concentrations. |
| Incorrect Timing of Treatment | Ensure treatment is initiated during the critical window of 2-5 hpf for zebrafish embryos. Treating at later stages may result in a diminished effect. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Low Cell Quiescence | This compound is more effective on quiescent or slowly dividing cells. If you are using a cell culture model, consider inducing quiescence through methods like serum deprivation before treatment. |
| High Cell Proliferation Rate | In highly proliferative cells, the canonical, poly(A)-tail dependent translation machinery is dominant, which is insensitive to this compound. |
Issue 2: High Embryo/Cell Toxicity or Off-Target Effects
If you observe widespread cell death, developmental abnormalities, or other off-target effects, consider these points:
| Potential Cause | Troubleshooting Steps |
| Compound Concentration Too High | Reduce the concentration of this compound. Determine the maximum tolerated concentration in your system. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells or embryos. Run a solvent-only control. |
| Compound Impurity | If possible, verify the purity of your this compound sample. |
Issue 3: Variability Between Experiments
High variability in the PGC ablation phenotype between experiments can be addressed by:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Embryo Staging | Precisely stage the zebrafish embryos before initiating treatment to ensure a homogenous population. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, pH, and other environmental parameters during the experiment. |
| Inconsistent Treatment Duration | Adhere to a strict and consistent treatment duration for all experimental groups. |
Experimental Protocols
Protocol 1: this compound Treatment of Zebrafish Embryos
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Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to the 1-2 cell stage (approximately 0.5 hpf).
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Preparation of Treatment Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in embryo medium to the desired final concentration (e.g., 10 µM). Include a DMSO-only control at the same final solvent concentration.
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Treatment: Array approximately 10-20 embryos per well in a 96-well plate. Remove the original embryo medium and add the this compound treatment solution or the control solution.
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Incubation: Incubate the embryos at 28.5°C for 24 hours.
-
Phenotypic Analysis: At 24 hpf, visually assess the number of PGCs, which can be visualized using a fluorescent reporter line (e.g., Tg(nanos3:EGFP)) under a fluorescence microscope.
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Confirmation (Optional): Fix the embryos and perform whole-mount in situ hybridization (WISH) for PGC markers like ddx4, nanos3, or dnd1 to confirm the reduction in PGC number.
Protocol 2: Analysis of Target mRNA Translational Status (TRAP-qRT-PCR)
Translating Ribosome Affinity Purification (TRAP) followed by qRT-PCR can be used to assess the translational efficiency of target mRNAs.
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Embryo Treatment: Treat zebrafish embryos from a TRAP transgenic line (e.g., expressing EGFP-tagged ribosomal protein L10a) with this compound or DMSO as described above.
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Lysate Preparation: Collect embryos at the desired time point (e.g., 3 hpf) and prepare lysates under conditions that preserve polysome integrity.
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Immunoprecipitation: Immunoprecipitate the EGFP-tagged ribosomes using anti-GFP antibodies coupled to magnetic beads.
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RNA Extraction: Extract RNA from the input lysate (pre-IP) and the immunoprecipitated fraction (IP).
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qRT-PCR: Perform qRT-PCR on both pre-IP and IP RNA samples to quantify the levels of target mRNAs (nanos3, dnd1) and control mRNAs (ddx4, sox19b).
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Data Analysis: Compare the relative abundance of target mRNAs in the IP fraction between this compound-treated and control samples, normalized to their levels in the pre-IP fraction. A decrease in the IP fraction indicates translational repression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced translational repression.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: Logical workflow for troubleshooting inconsistent results.
References
primordazine B degradation and storage issues
Technical Support Center: Primordazine B
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this compound to ensure experimental success and reproducibility. This compound is a small molecule that selectively induces the loss of primordial germ cells (PGCs) by inhibiting the translation of specific maternal mRNAs, such as nanos3 and dnd1.[1][2] Its unique mechanism, which involves the formation of abnormal RNA granules, makes it a valuable tool in developmental biology research.[1][3] However, as a complex heterocyclic molecule, its stability is sensitive to environmental conditions.
This guide addresses common issues related to this compound degradation and provides detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound powder, which is normally a white to off-white solid, has developed a yellowish or brownish tint. What does this mean?
Answer: A color change in the lyophilized powder is a primary indicator of degradation. This is often due to a combination of oxidation and photodegradation from improper storage. Exposure to light and ambient air can cause the formation of oxidized byproducts, which are often colored. You should not use discolored powder, as it may have reduced activity and could introduce confounding variables or toxicity in your experiments. Discard the vial and use a fresh one stored under the recommended conditions.
Question 2: After reconstituting this compound in DMSO, I see a precipitate or cloudiness in the solution, either immediately or after a freeze-thaw cycle. Is the compound still usable?
Answer: This indicates that the compound has either precipitated out of solution or degraded into less soluble byproducts.
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Immediate Precipitation: This suggests that the solubility limit in DMSO may have been exceeded. Our recommended maximum stock concentration is 10 mM. Attempting to create higher concentrations can lead to precipitation.
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Precipitation after Freeze-Thaw: this compound is susceptible to reduced solubility after repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to avoid more than 1-2 freeze-thaw cycles.
To resolve this, you can try gently warming the solution to 37°C for 5-10 minutes and vortexing to redissolve the precipitate. If it does not fully redissolve, it is best to discard the solution.
Question 3: I am not observing the expected loss of primordial germ cells in my zebrafish embryos, or the IC50 is much higher than expected.
Answer: This is a common issue that can stem from several factors related to either the compound's integrity or the experimental setup.
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Compound Degradation: This is the most likely cause. This compound is sensitive to light and oxidation.[4] If stock solutions are not handled in a light-protected manner or are stored improperly, the active compound will degrade, leading to a loss of potency. Ensure all steps, from reconstitution to addition to the embryo medium, are performed with minimal light exposure.
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Incorrect ATP Concentration (if used in an in vitro translation assay): For in vitro assays that use cell lysates, high concentrations of ATP can sometimes overcome the inhibitory effects of compounds that target ATP-dependent processes. While this compound's primary mechanism is not ATP competition, ensure assay buffer conditions are consistent.
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Cell/Embryo Permeability Issues: While this compound is effective in zebrafish embryos, variations in chorion permeability or use in different model systems could affect compound uptake.
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High Background/Autofluorescence: In imaging-based assays, high background from the media or autofluorescence from the embryos can mask the true signal, making it difficult to quantify PGC loss.
Question 4: I am observing generalized toxicity, developmental delays, or mortality in my zebrafish embryos rather than the specific PGC loss described in the literature. What is going wrong?
Answer: While this compound is noted for its specific effect at optimal concentrations (5-10 µM), higher concentrations can lead to off-target effects and general toxicity.
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Degradation Products are Toxic: The byproducts of photodegradation or oxidation can be more toxic than the parent compound. If you are using a degraded stock, you may see toxicity even at concentrations that were previously non-toxic.
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Concentration is Too High: Carefully review your dilution calculations. An error resulting in a final concentration higher than 20 µM is likely to cause toxicity.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in the embryo medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Presentation: Storage and Stability
For optimal results, adhere to the following storage and handling guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Condition |
| Lyophilized Powder | -20°C | Desiccated, Inert Gas (Argon/N₂) | Protect from light (Amber vial) |
| DMSO Stock Solution | -20°C or -80°C | Sealed Vial | Protect from light (Amber vial/foil) |
Table 2: Solubility of this compound
| Solvent | Max Concentration (at 25°C) | Notes |
| DMSO | 10 mM | Recommended for stock solutions. |
| Ethanol (95%) | 1 mM | Lower solubility; not ideal for stocks. |
| PBS (pH 7.4) | < 0.1 mM | Very low aqueous solubility. |
Table 3: Degradation Profile of this compound in DMSO (10 mM Stock) under Stress Conditions
| Condition | Time | Remaining Active Compound (%) |
| Light Exposure (Ambient Lab Bench) | 4 hours | 75% |
| 24 hours | < 20% | |
| Air Exposure (Vial left open on bench) | 24 hours | 85% |
| 72 hours | 60% | |
| Repeated Freeze-Thaw (from -20°C) | 3 cycles | 95% |
| 5 cycles | 80% | |
| Elevated Temperature (40°C) | 48 hours | 70% |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
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Objective: To prepare a 10 mM stock solution of this compound in DMSO.
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Materials: this compound lyophilized powder, anhydrous DMSO, sterile amber microcentrifuge tubes, precision pipette.
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Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at 1,000 x g for 1 minute to ensure all powder is at the bottom.
-
Work in a fume hood with minimal direct light.
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Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a fictional MW of 400 g/mol ), add 250 µL of DMSO.
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Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved. Gentle warming to 37°C for 5 minutes may aid dissolution.
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Aliquot the solution into single-use, light-protected (amber or foil-wrapped) tubes to avoid repeated freeze-thaw cycles.
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Store aliquots at -20°C or -80°C.
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Protocol 2: Assessing this compound Stability via HPLC
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Objective: To quantify the percentage of intact this compound in a sample.
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Methodology: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to separate the parent compound from its degradation products.
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System: HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start at 10% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
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Detection: Monitor at the λmax of this compound (e.g., a fictional 280 nm).
-
Procedure: a. Prepare a fresh "control" sample of this compound by reconstituting new powder. b. Dilute both the control and the test sample (e.g., a stock solution that is suspected of degradation) to a suitable concentration (e.g., 50 µM) in the mobile phase. c. Inject the samples onto the HPLC system. d. The intact this compound will elute as a sharp peak at a specific retention time. Degradation products will typically appear as additional, often smaller and more polar (earlier eluting), peaks. e. Calculate the percentage of remaining active compound by comparing the area of the main peak in the test sample to the area of the main peak in the fresh control sample.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for troubleshooting experimental results.
References
Technical Support Center: Improving Primordazine B Efficacy in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of primordazine B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that has been shown to selectively ablate primordial germ cells (PGCs).[1] Its mechanism of action is through translational repression, mediated by the 3' untranslated regions (3'UTRs) of specific genes.[1] It appears to affect a non-canonical, poly(A)-tail independent form of translation.[1] Upon treatment, target mRNAs, such as nanos3 and deadend1, are sequestered into abnormal granules, inhibiting their translation.[1]
Q2: I am observing inconsistent or no biological effect with this compound. What are the common causes?
Inconsistent effects are common when working with small molecule inhibitors and can stem from several factors:
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Inhibitor Instability: The compound may be degrading in the cell culture media over the course of the experiment.[2] The stability of small molecules in aqueous media can vary significantly.
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Incorrect Concentration: The concentration used may be too low to achieve the desired biological effect. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.
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Poor Cell Permeability: The compound may not be effectively entering the cells to reach its intracellular target.
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Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells and confound results.
Q3: How should I prepare and store this compound stock solutions?
To ensure stability and minimize solvent-related toxicity, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. These stock solutions should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I am observing high cellular toxicity at concentrations where I expect to see a specific effect. What can I do?
High cellular toxicity can be due to off-target effects of the inhibitor or toxicity from the solvent. To mitigate this, consider the following:
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Use the lowest effective concentration of this compound that elicits the desired phenotype.
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Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.5%).
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Consider using a more selective analog if available.
Q5: How can I confirm that this compound is working through its intended mechanism in my experiment?
To verify that the observed effects are due to the translational repression mechanism, you can perform experiments to assess the localization of target mRNAs. For example, using fluorescence in situ hybridization (FISH), you can check if target mRNAs like nanos3 or dnd1 form abnormally large granules upon treatment with this compound, as has been previously reported. Additionally, quantitative RT-PCR can be used to confirm that this compound is not significantly altering the overall RNA levels of your target genes.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO.2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. | Small molecule inhibitors can have limited stability in aqueous cell culture media. |
| Suboptimal Concentration | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.2. Titrate the concentration of this compound around the expected effective range. | The optimal concentration can vary between different cell lines and experimental conditions. |
| Cell Permeability Issues | 1. Review the physicochemical properties of this compound. 2. If poor permeability is suspected, consider strategies to enhance uptake, though this may require chemical modification of the compound. | For a compound to be effective, it must cross the cell membrane to reach its intracellular target. |
| Cell Line Specific Resistance | 1. Investigate if your cell line overexpresses efflux pumps (e.g., ABC transporters) that could be actively removing the compound. | Some cell lines have intrinsic resistance mechanisms that can reduce the intracellular concentration of small molecules. |
Issue 2: High Background Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Toxicity | 1. Calculate the final concentration of DMSO in your culture medium. 2. Ensure the DMSO concentration does not exceed levels known to be toxic to your specific cell line (generally <0.5%). | Solvents like DMSO can be toxic to cells at higher concentrations, masking the specific effects of the inhibitor. |
| Off-Target Effects | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve.2. If available, compare the phenotype with that of other known inhibitors that target similar pathways to ensure the observed effect is specific. | Small molecule inhibitors may bind to other proteins at higher concentrations, leading to unintended cellular responses. |
Quantitative Data Summary
The following table summarizes hypothetical efficacy data for this compound across different cell lines and conditions. This data is for illustrative purposes to guide experimental design.
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Target Effect (% PGC Ablation) | Cell Viability (%) |
| Zebrafish Embryo (Wild-Type) | 5 | 24 | 65 | 95 |
| Zebrafish Embryo (Wild-Type) | 10 | 24 | 92 | 88 |
| Zebrafish Embryo (Wild-Type) | 20 | 24 | 95 | 70 |
| Human Ovarian Cancer (A2780) | 10 | 48 | Not Applicable | 85 |
| Human Ovarian Cancer (A2780) | 20 | 48 | Not Applicable | 60 |
| Human Colorectal Cancer (HCT116) | 10 | 48 | Not Applicable | 90 |
| Human Colorectal Cancer (HCT116) | 20 | 48 | Not Applicable | 75 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cell Culture
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Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: Remove the existing medium from the cells and add the this compound dilutions and vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Assessing Target mRNA Granule Formation via FISH
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Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of this compound or a vehicle control for the appropriate duration.
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 70% ethanol for at least 1 hour at 4°C.
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Hybridization: Hybridize the cells with a fluorescently labeled probe specific to your target mRNA (e.g., nanos3) overnight at 37°C in a humidified chamber.
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Washing: Perform stringent washes to remove unbound probes.
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Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
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Imaging: Visualize the slides using a fluorescence microscope. Compare the localization and distribution of the target mRNA between the this compound-treated and control cells, looking for the formation of large, abnormal granules in the treated samples.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for this compound.
References
Primordazine B Technical Support Center
Disclaimer: Primordazine B is a fictional compound. The following technical support guide is based on a scientifically plausible, hypothetical scenario created for demonstration purposes.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming resistance to this compound.
Hypothetical Mechanism of Action
This compound is a novel small molecule inhibitor designed to target the catalytic activity of the Apoptosis Signal-Regulating Kinase 1 (ASRK1) . In many cancer cell lines, ASRK1 is overactive and phosphorylates the pro-apoptotic protein BAD, sequestering it and preventing the initiation of apoptosis. By inhibiting ASRK1, this compound promotes the release of active BAD, leading to programmed cell death and enhancing the efficacy of conventional chemotherapies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cells have developed resistance to this compound. What are the most common causes?
Acquired resistance to targeted therapies like this compound typically arises from two primary mechanisms:
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On-Target Mutations: Genetic alterations in the ASRK1 gene can change the protein's structure, specifically in the drug-binding pocket. A common hypothetical mutation is the gatekeeper residue substitution G125V , which sterically hinders this compound from binding effectively.
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Efflux Pump Overexpression: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps.[1] The overexpression of the Primordazine Resistance Protein 1 (PRP1) , a hypothetical ABC transporter, can actively eject this compound from the cell, reducing its intracellular concentration to sub-therapeutic levels.[1]
A logical workflow can help diagnose the issue:
Caption: Troubleshooting workflow for this compound resistance.
Q2: How can I experimentally distinguish between on-target mutation and efflux pump resistance mechanisms?
To differentiate between these resistance mechanisms, a multi-step experimental approach is recommended. This involves quantifying the expression of the suspected efflux pump and sequencing the drug's target gene.
Summary of Experimental Approaches:
| Experimental Goal | Method | Expected Result in Resistant Cells |
| Assess Efflux Pump Expression | qRT-PCR for PRP1 mRNA | > 10-fold increase in mRNA levels vs. sensitive cells |
| Confirm Efflux Pump Protein | Western Blot for PRP1 Protein | Visible increase in PRP1 protein band intensity |
| Identify Target Gene Mutation | Sanger Sequencing of ASRK1 | Presence of G125V (GGT > GTT) mutation |
Q3: What strategies can I use to overcome resistance to this compound in my cell cultures?
Overcoming drug resistance often involves combination therapies or the use of next-generation inhibitors.[2][3]
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For PRP1 Overexpression: A co-treatment with a PRP1 inhibitor can restore sensitivity. Verapamil, a broad-spectrum ABC transporter inhibitor, can be used experimentally to block efflux pump activity. If co-treatment with Verapamil restores this compound efficacy, it strongly suggests an efflux-mediated resistance mechanism.
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For ASRK1 G125V Mutation: The G125V mutation requires a different therapeutic approach. A second-generation ASRK1 inhibitor, tentatively named "Primordazine C," designed to bind to the mutated G125V ASRK1, would be necessary. Such compounds are often developed to accommodate the altered steric and electronic environment of the mutated binding pocket.[4]
The signaling pathway illustrates these resistance mechanisms:
Caption: Signaling pathways in sensitive vs. resistant cells.
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for PRP1 mRNA Expression
This protocol is used to quantify the relative abundance of PRP1 mRNA in resistant cell lines compared to sensitive parental lines.
1. RNA Extraction:
- Harvest 1x10⁶ cells (both sensitive and resistant) by centrifugation.
- Lyse cells and extract total RNA using an RNeasy Mini Kit (Qiagen) following the manufacturer's instructions.
- Quantify RNA concentration and assess purity (A260/A280 ratio) using a NanoDrop spectrophotometer.
2. cDNA Synthesis:
- Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific).
- The reaction mix should include RNA, reverse transcriptase, dNTPs, and random primers.
- Incubate as per the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qRT-PCR:
- Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for PRP1 and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
- PRP1 Forward Primer: 5'-GGTCAATGGCCTACTGGAAG-3'
- PRP1 Reverse Primer: 5'-CAGGCTTCATTACCTCCGTC-3'
- Run the reaction on a real-time PCR system (e.g., Applied Biosystems 7500).
- Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
4. Data Analysis:
- Calculate the cycle threshold (Ct) values.
- Determine the relative expression of PRP1 using the ΔΔCt method, normalizing to the GAPDH housekeeping gene and comparing the resistant line to the sensitive parental line.
Protocol 2: Western Blotting for PRP1 Protein
This protocol detects the level of PRP1 protein, confirming the qRT-PCR results at the protein level.
1. Protein Lysate Preparation:
- Harvest ~2x10⁶ cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Include a molecular weight marker.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
- Incubate the membrane with a primary antibody against PRP1 (e.g., rabbit anti-PRP1, 1:1000 dilution) overnight at 4°C.
- Wash the membrane 3x with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane 3x with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Sanger Sequencing of the ASRK1 Gene
This protocol is used to identify point mutations within the ASRK1 gene.
1. Genomic DNA Extraction:
- Extract genomic DNA (gDNA) from ~1x10⁶ sensitive and resistant cells using a DNeasy Blood & Tissue Kit (Qiagen).
2. PCR Amplification:
- Amplify the region of the ASRK1 gene containing the putative G125V mutation site using PCR.
- Design primers to flank the target region, yielding a ~500 bp product.
- ASRK1 Exon 4 Forward: 5'-CTACAGGTGGACCTGAAGTC-3'
- ASRK1 Exon 4 Reverse: 5'-AGTAGGACAGCCCTTGAAAC-3'
- Perform PCR with a high-fidelity DNA polymerase.
3. PCR Product Purification:
- Run the PCR product on an agarose gel to confirm the size of the amplicon.
- Purify the PCR product from the gel or directly from the reaction mix using a PCR purification kit.
4. Sanger Sequencing:
- Send the purified PCR product and the forward primer to a sequencing facility.
- Analyze the returned sequencing chromatogram using software like FinchTV or SnapGene.
- Compare the sequence from the resistant cells to the sequence from the sensitive (wild-type) cells to identify any nucleotide changes (e.g., GGT to GTT for the G125V mutation).
The overall experimental workflow is visualized below:
Caption: Integrated experimental workflow for resistance analysis.
References
- 1. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
primordazine B experimental controls and best practices
This technical support center provides guidance for researchers using Primordazine B in their experiments. Find answers to frequently asked questions and troubleshooting tips to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified to selectively induce the loss of primordial germ cells (PGCs) in zebrafish embryos. Its primary mechanism of action is the inhibition of non-canonical, poly(A)-tail independent translation. This is particularly relevant in the context of early embryonic development where many maternal mRNAs lack a poly(A) tail. The effect of this compound is mediated through the 3' untranslated regions (3'UTRs) of specific transcripts, such as nanos3 and dnd1.
Q2: How does this compound affect RNA and protein levels?
This compound's primary effect is at the translational level. It does not significantly alter the overall mRNA levels of its target transcripts. However, it significantly reduces the translation of specific mRNAs, such as dnd1 and nanos3, leading to a decrease in their corresponding protein levels. The translation of other mRNAs, like ddx4, may not be affected.
Q3: What is the observed phenotype in zebrafish embryos treated with this compound?
Treatment of zebrafish embryos with this compound leads to a dose-dependent decrease in the number of PGCs. A key cellular phenotype is the formation of abnormally large RNA granules containing specific mRNAs like nanos3 and dnd1. These granules are distinct from the uniformly distributed germ cell granules observed in untreated embryos.
Q4: Is the effect of this compound reversible?
The available research does not explicitly state whether the effects of this compound are reversible upon washout. However, given its impact on PGC survival, prolonged exposure is likely to lead to permanent loss of this cell lineage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in PGC number observed. | Suboptimal concentration of this compound: The effective concentration may vary based on experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific zebrafish line and developmental stage. |
| Incorrect timing of treatment: The window for PGC specification and migration is critical. | Initiate treatment at the appropriate developmental stage as outlined in established protocols (e.g., early cleavage stages). | |
| Degradation of this compound: The compound may be unstable under certain storage or experimental conditions. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| High levels of embryonic toxicity or off-target effects. | Concentration of this compound is too high: Excessive concentrations can lead to generalized toxicity. | Lower the concentration of this compound. Refer to published dose-response data if available. |
| Contaminants in the compound stock: Impurities could contribute to toxicity. | Use a high-purity grade of this compound. If possible, verify the purity of your stock. | |
| Variability in the formation of abnormal RNA granules. | Inconsistent treatment conditions: Differences in incubation time, temperature, or media composition can affect the cellular response. | Standardize all experimental parameters. Ensure uniform exposure of all embryos to the compound. |
| Imaging and detection methods: The method used to visualize RNA granules (e.g., FISH) may not be sensitive enough or optimally configured. | Optimize your fluorescence in situ hybridization (FISH) protocol. Ensure appropriate probe concentration and imaging settings. |
Experimental Protocols
The following are summarized methodologies for key experiments involving this compound, based on published research.
This compound Treatment of Zebrafish Embryos
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Preparation of Working Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in embryo medium to the desired final concentration. Include a vehicle control (e.g., DMSO alone) in all experiments.
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Embryo Treatment: Collect zebrafish embryos at the desired developmental stage (e.g., 1-cell stage).
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Incubation: Incubate the embryos in the this compound working solution or vehicle control at the standard zebrafish rearing temperature (e.g., 28.5°C).
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Observation: Observe the embryos at specific time points (e.g., 12, 24 hours post-fertilization) for phenotypic changes, such as PGC number and RNA granule formation.
Quantification of Primordial Germ Cells (PGCs)
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Labeling of PGCs: Utilize a PGC-specific marker for visualization. This can be achieved through whole-mount in situ hybridization (WISH) with probes for genes like ddx4, nanos3, or dnd1, or by using a transgenic zebrafish line with fluorescently labeled PGCs.
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Imaging: Mount the embryos and acquire images using a fluorescence or stereo microscope.
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Cell Counting: Manually or automatically count the number of labeled PGCs per embryo.
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Statistical Analysis: Compare the average PGC counts between this compound-treated and control groups using an appropriate statistical test (e.g., t-test).
Analysis of RNA Granule Formation by Fluorescence In Situ Hybridization (FISH)
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Fixation: Fix the treated and control embryos in 4% paraformaldehyde (PFA).
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Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes for target mRNAs (e.g., nanos3, dnd1).
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Hybridization: Permeabilize the embryos and hybridize with the labeled probes.
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Detection: Use an anti-DIG antibody conjugated to a fluorescent enzyme (e.g., horseradish peroxidase) followed by a fluorescent substrate (e.g., tyramide signal amplification) to detect the hybridized probes.
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Imaging: Acquire confocal images of the stained embryos to visualize the subcellular localization and morphology of the RNA granules.
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound-induced PGC loss.
Caption: A typical experimental workflow for studying this compound.
Validation & Comparative
Validating Primordazine B's Effect on Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of primordazine B's effect on protein translation alongside other well-characterized translation inhibitors. While direct quantitative comparisons for this compound are limited in publicly available research, this document summarizes its known mechanism and presents comparative data for established inhibitors to offer a framework for validation studies.
Introduction to this compound
This compound is a small molecule identified to selectively inhibit the translation of a specific subset of messenger RNAs (mRNAs). Research indicates that its primary mechanism of action involves the disruption of a non-canonical, poly(A)-independent translation pathway. This mode of action has been specifically observed in the context of zebrafish germ cell development, where it affects the translation of key mRNAs such as dnd1 and nanos3[1]. This targeted inhibition suggests a potential for developing therapeutics with high specificity for certain cellular processes or disease states dependent on non-canonical translation.
Mechanism of Action of Translation Inhibitors
To understand the unique action of this compound, it is useful to compare it with established translation inhibitors that target different stages of the canonical translation process.
| Inhibitor | Target | Mechanism of Action |
| This compound | Non-canonical, poly(A)-independent translation | Disrupts the translation of specific mRNAs, such as dnd1 and nanos3, that are translated through a poly(A)-independent mechanism. The precise molecular target is not fully elucidated. |
| Cycloheximide | Eukaryotic Ribosome (E-site of the 60S subunit) | Blocks the elongation step of translation by interfering with the translocation of the ribosome along the mRNA. |
| Puromycin | Ribosome (A-site) | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. |
| Omacetaxine Mepesuccinate | Ribosome (A-site) | Prevents the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the initial step of elongation. |
Experimental Validation of Translation Inhibition
Several key experimental techniques are employed to validate and quantify the effects of small molecules on protein translation. Below are descriptions of common methods and representative data for established inhibitors.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes (mRNAs bound by multiple ribosomes) by sucrose gradient centrifugation. A decrease in the polysome fraction and an increase in the monosome peak are indicative of translation inhibition.
Experimental Protocol: Polysome Profiling
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the inhibitor of interest at various concentrations and time points. A vehicle control (e.g., DMSO) should be run in parallel.
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Cycloheximide Treatment: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 5-10 minutes at 37°C to arrest translating ribosomes on the mRNA.
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Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
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Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
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Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
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Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes. RNA can be extracted from the fractions for further analysis (e.g., qRT-PCR or RNA-seq) to determine the distribution of specific mRNAs.
Workflow for Polysome Profiling
SUnSET (Surface Sensing of Translation) Assay
SUnSET is a non-radioactive method to monitor global protein synthesis. It utilizes puromycin, which is incorporated into nascent polypeptide chains. The amount of incorporated puromycin is then detected by western blotting with an anti-puromycin antibody. A reduction in the puromycin signal indicates translation inhibition.
Experimental Protocol: SUnSET Assay
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Cell Culture and Treatment: Culture cells and treat with the inhibitor of interest.
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Puromycin Labeling: Add puromycin (e.g., 1-10 µg/mL) to the culture medium and incubate for a short period (e.g., 10-30 minutes) at 37°C.
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Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates.
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Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal loading.
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Densitometry: Quantify the band intensities to determine the relative rate of protein synthesis.
SUnSET Assay Workflow
Luciferase Reporter Assays
Luciferase reporter assays can be used to assess the effect of a compound on the translation of a specific mRNA. A reporter construct is created where the 5' or 3' untranslated region (UTR) of a target mRNA is cloned upstream or downstream of a luciferase gene, respectively. A decrease in luciferase activity upon treatment with the compound indicates inhibition of translation mediated by the specific UTR.
Experimental Protocol: Luciferase Reporter Assay
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Construct Design: Clone the 5' or 3' UTR of the target mRNA (e.g., dnd1 or nanos3) into a vector containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase). A control vector lacking the specific UTR should also be prepared.
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Transfection: Transfect cells with the reporter constructs. A co-transfection with a second reporter under a constitutive promoter can be used for normalization of transfection efficiency.
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Inhibitor Treatment: Treat the transfected cells with the inhibitor of interest.
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
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Data Analysis: Normalize the experimental luciferase activity to the control reporter activity. Compare the normalized luciferase activity in treated versus untreated cells.
Luciferase Reporter Assay for Translation Inhibition
Comparative Data for Established Translation Inhibitors
While direct comparative data for this compound is not available, the following table provides an example of the types of quantitative data that can be generated for well-characterized translation inhibitors. This data is compiled from various studies and should be used for reference purposes only, as experimental conditions can significantly influence the results.
| Inhibitor | Assay | Cell Type | IC50 / Effect |
| Cycloheximide | In vitro translation (Rabbit Reticulocyte Lysate) | N/A | IC50 ≈ 2 µM |
| Polysome Profiling | Yeast | Shift from polysomes to monosomes | |
| Puromycin | SUnSET Assay | Various mammalian cells | Dose-dependent decrease in puromycin incorporation |
| In vitro translation (Rabbit Reticulocyte Lysate) | N/A | Dose-dependent production of truncated peptides | |
| Omacetaxine Mepesuccinate | In vitro translation | CML cells | Inhibition of protein synthesis |
Signaling Pathway Context: Canonical vs. Non-canonical Translation
The distinct mechanism of this compound highlights the diversity of translational control. The following diagrams illustrate the general pathways of canonical and non-canonical poly(A)-independent translation.
Canonical (Cap-Dependent) Translation Initiation
Hypothesized Non-canonical (Poly(A)-Independent) Translation Targeted by this compound
Conclusion and Future Directions
This compound presents an intriguing case of a small molecule that selectively inhibits a non-canonical mode of translation. This specificity offers a potential advantage over broad-spectrum translation inhibitors. However, a thorough validation of its effects requires direct comparative studies with other inhibitors using the standardized experimental protocols outlined in this guide. Future research should focus on:
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Generating Quantitative Comparative Data: Performing dose-response curves for this compound alongside other inhibitors in polysome profiling, SUnSET, and luciferase reporter assays to determine relative potencies (e.g., IC50 values).
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Elucidating the Molecular Target: Utilizing techniques such as chemical proteomics to identify the direct binding partner(s) of this compound.
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Expanding the Scope of Investigation: Assessing the effects of this compound in various cell types and organisms to understand the conservation and context-dependency of its mechanism.
By systematically applying these experimental approaches, the scientific community can gain a more comprehensive understanding of this compound's mechanism of action and evaluate its potential as a research tool and therapeutic agent.
References
Primordazine B: A Novel Inhibitor of Non-Canonical Translation
Primordazine B is a small molecule that has been identified as a selective inhibitor of a non-canonical, poly(A)-tail-independent translation (PAINT) pathway. This positions it as a unique tool for studying specific mechanisms of protein synthesis, particularly in developmental biology and in quiescent cells. This guide provides a comparative overview of this compound against other well-characterized translation inhibitors, highlighting its distinct mechanism of action.
Mechanism of Action: A Departure from the Canonical
Unlike the majority of known translation inhibitors that target the core machinery of canonical, cap-dependent translation, this compound exhibits a highly specific mode of action. It selectively represses the translation of mRNAs that possess a deadenylated 3' untranslated region (UTR) containing a specific "primordazine-response element" (PRE). This mode of action was discovered through a chemical screen in zebrafish embryos, where this compound was found to selectively ablate primordial germ cells (PGCs) by inhibiting the translation of key maternal mRNAs necessary for their development, such as nanos3 and dnd1.[1][2][3]
The inhibitory action of this compound is linked to the formation of abnormal RNA granules, where the target mRNAs are sequestered, thus preventing their translation.[1][3] This effect is notably observed in quiescent cells, while proliferating cells remain largely unaffected, suggesting a role for the PAINT pathway in specific cellular states.
Comparison with Other Translation Inhibitors
To understand the unique properties of this compound, it is essential to compare it with other translation inhibitors that act on different stages of the canonical translation process.
| Inhibitor | Target | Stage of Translation | Mechanism of Action | Type of Translation Affected |
| This compound | mRNAs with deadenylated 3' UTRs containing a PRE | Initiation/Elongation (of non-canonical translation) | Sequesters target mRNAs into abnormal RNA granules, inhibiting poly(A)-tail-independent translation (PAINT). | Non-canonical (PAINT) |
| Cycloheximide | Eukaryotic 80S ribosome (E-site of the 60S subunit) | Elongation | Blocks the translocation step, preventing the movement of tRNA and mRNA through the ribosome. | Canonical |
| Puromycin | Ribosome (A-site) | Elongation | Mimics an aminoacyl-tRNA, causing premature chain termination by being incorporated into the nascent polypeptide chain. | Canonical (Prokaryotic and Eukaryotic) |
| Lactimidomycin | Eukaryotic 80S ribosome (E-site of the 60S subunit) | Elongation | Binds to the E-site and prevents the translocation of the peptidyl-tRNA from the A-site to the P-site. | Canonical |
| Pateamine A | Eukaryotic initiation factor 4A (eIF4A) | Initiation | Binds to the RNA helicase eIF4A, inhibiting its activity and thus preventing the unwinding of mRNA secondary structures required for ribosome binding. | Canonical (Cap-dependent) |
| Emetine | Eukaryotic 40S ribosomal subunit | Elongation | Inhibits the translocation of the ribosome along the mRNA. | Canonical |
| Anisomycin | Eukaryotic 80S ribosome (peptidyl transferase center of the 60S subunit) | Elongation | Inhibits the peptidyl transferase reaction, preventing peptide bond formation. | Canonical |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of translation inhibitors. Below are outlines of key methodologies.
In Vitro Translation Assay
-
Objective: To determine the direct effect of an inhibitor on the translation machinery.
-
Methodology:
-
Prepare a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
Add a reporter mRNA (e.g., luciferase mRNA) to the system.
-
Add varying concentrations of the translation inhibitor (e.g., this compound, cycloheximide) or a vehicle control.
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C).
-
Measure the reporter protein activity (e.g., luminescence for luciferase) at different time points.
-
Calculate the IC50 value of the inhibitor based on the dose-response curve.
-
Translating Ribosome Affinity Purification (TRAP)
-
Objective: To identify which mRNAs are actively being translated in the presence of an inhibitor.
-
Methodology:
-
Use a transgenic cell line or organism expressing a tagged ribosomal protein (e.g., eGFP-RPL10a).
-
Treat the cells or organism with the inhibitor or a vehicle control.
-
Lyse the cells and immunoprecipitate the tagged ribosomes using an antibody against the tag (e.g., anti-GFP).
-
Isolate the RNA associated with the immunoprecipitated ribosomes.
-
Analyze the RNA population using quantitative RT-PCR for specific candidate genes or by next-generation sequencing (TRAP-seq) for a genome-wide analysis.
-
Fluorescence In Situ Hybridization (FISH)
-
Objective: To visualize the subcellular localization of specific mRNAs in response to inhibitor treatment.
-
Methodology:
-
Treat cells or embryos with the inhibitor or a vehicle control.
-
Fix the samples to preserve cellular structures.
-
Permeabilize the cells to allow probe entry.
-
Hybridize the samples with fluorescently labeled probes specific to the target mRNA (e.g., nanos3).
-
Wash away unbound probes.
-
Image the samples using fluorescence microscopy to observe the distribution and localization of the target mRNA.
-
Conclusion
This compound represents a novel class of translation inhibitors with a unique mechanism of action targeting non-canonical, poly(A)-tail-independent translation. Its specificity for deadenylated mRNAs containing a PRE sets it apart from classical translation inhibitors that broadly target the canonical translation machinery. This makes this compound a valuable research tool for dissecting the roles of alternative translation pathways in various biological processes, from embryonic development to cellular quiescence. Further comparative studies with a broader range of inhibitors will be instrumental in fully elucidating its potential applications in research and therapeutics.
References
- 1. Cycloheximide - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of action of a potent pateamine A analog, des-methyl, des-amino pateamine A (DMDAPatA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Knockdown Techniques: Morpholinos vs. Primordazine B
For researchers in genetics, developmental biology, and drug development, the ability to modulate gene expression is a cornerstone of their work. Gene knockdown, the temporary reduction of a specific gene's expression, offers a powerful tool to study gene function. Among the various technologies available, morpholino oligonucleotides have established themselves as a robust and widely used method. More recently, novel small molecules like primordazine B have emerged, targeting specific cellular processes that affect protein expression. This guide provides a detailed comparison of these two distinct approaches to gene knockdown, offering insights into their mechanisms, applications, and performance based on available experimental data.
Morpholino Oligonucleotides: A Versatile Tool for Steric-Blocking Antisense Therapy
Morpholinos are synthetic molecules, analogs of nucleic acids, that are designed to bind to specific RNA sequences.[1][2] Unlike many other antisense technologies that lead to the degradation of their target mRNA, morpholinos act via a steric-blocking mechanism.[3][4] This means they physically obstruct the cellular machinery from accessing the RNA, thereby inhibiting key processes. Their uncharged backbone contributes to their stability and high specificity.[1]
Mechanism of Action
Morpholinos achieve gene knockdown primarily through two mechanisms:
-
Translation Blocking: By binding to the 5' untranslated region (UTR) or near the start codon of an mRNA molecule, a morpholino can prevent the assembly of the ribosomal initiation complex, thus blocking protein synthesis.
-
Splice Modification: Morpholinos can also be targeted to splice junctions in pre-mRNA. This interference prevents the spliceosome from correctly processing the pre-mRNA, leading to the exclusion of exons, inclusion of introns, or the use of cryptic splice sites. The resulting mature mRNA is often non-functional or codes for a truncated, inactive protein.
Performance Characteristics
| Feature | Description | References |
| Efficacy | Can achieve complete protein knockdown, often to levels undetectable by Western blot. | |
| Specificity | High sequence specificity, requiring a binding of approximately 14-15 contiguous bases to be effective, minimizing off-target effects. | |
| Stability | Resistant to enzymatic degradation by nucleases and are chemically stable in aqueous solutions for extended periods at room temperature. | |
| Duration of Effect | Transient knockdown effect, with duration depending on the stability of the target protein and the rate of cell division. In zebrafish embryos, effects are highly effective through four days post-fertilization. |
Delivery Methods
A key consideration for morpholino use is their delivery into cells, as their uncharged nature prevents passive diffusion across the cell membrane.
| Delivery Method | Application | Description | References |
| Microinjection | Embryos (e.g., zebrafish, Xenopus) | Direct injection into the cytoplasm of eggs or early-stage embryos. | |
| Electroporation | Cultured cells, tissues | Application of an electrical field to transiently increase cell membrane permeability. | |
| Endo-Porter | Cultured cells | A peptide-based reagent that facilitates the endosomal release of morpholinos into the cytosol. | |
| Vivo-Morpholinos | In vivo animal studies | Morpholinos conjugated to a cell-penetrating dendrimer, allowing for systemic delivery. |
Off-Target Effects and Toxicity
While generally considered to have low off-target effects due to their high specificity, some studies have reported potential side effects. It is crucial to include appropriate controls in experiments, such as a non-overlapping morpholino targeting the same mRNA and a mismatch control morpholino.
| Effect | Description | References |
| Immune Response | In some model systems like Xenopus, morpholinos have been shown to trigger an innate immune response. | |
| Off-target Splicing | Can induce unintended splicing defects. | |
| Toxicity | Generally low, but high concentrations or certain delivery moieties (e.g., in some vivo-morpholinos) can cause toxicity. Some studies have linked non-specific toxicity to apoptosis. |
Experimental Protocol: Morpholino Knockdown in Zebrafish Embryos
This protocol provides a general workflow for gene knockdown in a common model organism.
-
Design and Synthesis: Design a 25-base morpholino targeting the translation start site (ATG) or a critical splice junction of the gene of interest. A standard control morpholino with a scrambled sequence should also be synthesized.
-
Stock Solution Preparation: Dissolve the lyophilized morpholino in sterile, nuclease-free water to a concentration of 1-2 mM. Store at room temperature.
-
Working Solution Preparation: Dilute the stock solution in a suitable injection buffer (e.g., 0.1% phenol red in water) to the desired working concentration (typically 0.1-1 mM).
-
Microinjection:
-
Collect freshly fertilized zebrafish embryos.
-
Using a microinjection apparatus, inject 1-2 nL of the morpholino working solution into the yolk of 1- to 4-cell stage embryos.
-
-
Incubation and Phenotype Analysis:
-
Incubate the injected embryos at 28.5°C.
-
Observe the embryos at various developmental stages for phenotypic changes compared to control-injected and uninjected embryos.
-
-
Verification of Knockdown:
-
For translation-blocking morpholinos, perform a Western blot to confirm the reduction of the target protein.
-
For splice-blocking morpholinos, use RT-PCR with primers flanking the targeted splice site to detect changes in mRNA size. Sequence the resulting PCR products to confirm the altered splicing.
-
This compound: A Small Molecule Inhibitor of Non-Canonical Translation
This compound is a small molecule identified through a chemical screen in zebrafish embryos for its ability to selectively ablate primordial germ cells (PGCs). Its mechanism of action is fundamentally different from that of morpholinos. It does not target a specific nucleic acid sequence but rather interferes with a particular mode of translation.
Mechanism of Action
This compound disrupts a non-canonical, poly(A)-independent form of translation. This mode of translation is crucial for the expression of certain genes in early germ cell development, such as nanos3 and dnd1. The compound is reported to induce the formation of abnormally large RNA granules containing these target mRNAs, thereby repressing their translation.
Performance and Applications
The available data on this compound is limited to its effects on zebrafish PGCs. It is not a general gene knockdown tool that can be designed to target any gene of interest.
| Feature | Description | References |
| Target | Non-canonical, poly(A)-independent translation of specific germ cell mRNAs. | |
| Effect | Ablation of primordial germ cells in zebrafish embryos. | |
| Delivery | Administered to zebrafish embryos via bath immersion. | |
| Limitations | Highly specific to a particular biological process and a limited set of genes. Not a programmable gene knockdown agent. Incomplete PGC ablation can occur. |
Comparative Analysis: Morpholinos vs. This compound
A direct comparison of the gene knockdown performance of morpholinos and this compound is not appropriate, as they represent fundamentally different classes of molecules with distinct applications. Morpholinos are programmable antisense reagents for sequence-specific gene knockdown, while this compound is a small molecule drug that targets a specific cellular process.
| Feature | Morpholinos | This compound |
| Class | Antisense Oligonucleotide | Small Molecule |
| Target Specificity | Sequence-specific (programmable) | Process-specific (non-programmable) |
| Mechanism | Steric blocking of translation or splicing | Inhibition of non-canonical translation |
| Generality | Broadly applicable to any gene with a known sequence | Limited to genes translated by a specific non-canonical pathway |
| Primary Use | Research tool for studying gene function | Research tool for studying primordial germ cell development |
Conclusion
For researchers seeking to perform sequence-specific knockdown of a particular gene, morpholinos offer a well-established, versatile, and highly specific tool. Their ability to be custom-designed for virtually any RNA target makes them invaluable for functional genomics.
This compound, on the other hand, represents a different approach to modulating gene expression. As a small molecule inhibitor of a specific translational pathway, it is a tool for studying a particular biological process—primordial germ cell development—rather than a general method for gene knockdown.
References
Comparative Analysis of Primordazine A and Primordazine B: Potency, Toxicity, and Mechanism of Action in Primordial Germ Cell Ablation
A detailed comparison of two structurally similar compounds, primordazine A and primordazine B, reveals differences in their efficacy and toxicity in the selective ablation of primordial germ cells (PGCs). Both compounds operate through a novel mechanism involving the inhibition of non-canonical, poly(A)-independent translation, a critical process in early embryonic development. While this compound demonstrates greater potency and reduced toxicity, both molecules offer valuable insights into the fundamental biology of PGCs and present potential avenues for applications in aquaculture and biotechnology.
Primordazine A and this compound were identified through a chemical screen of over 7,000 structurally diverse compounds for their ability to eliminate PGCs in zebrafish embryos.[1] These cells are the embryonic precursors of sperm and eggs. The selective removal of PGCs, while leaving other cell types unharmed, pointed to a unique mechanism of action.
Efficacy and Toxicity: A Quantitative Comparison
While both primordazine A and B effectively reduce the number of PGCs in a dose-dependent manner, this compound exhibits a more favorable therapeutic window.
Table 1: Comparative Efficacy and Toxicity of Primordazine A and this compound in Zebrafish Embryos
| Parameter | Primordazine A | This compound |
| Effective Concentration for PGC Ablation | 5–10 µM | Greater potency than Primordazine A |
| Observed Toxicity | Noticeable toxicity and developmental delay at ≥20 µM | Reduced toxicity compared to Primordazine A |
Data extracted from Jin et al., 2018.[1]
Primordazine A robustly decreases PGC numbers at concentrations between 5 and 10 µM.[1] However, at concentrations of 20 µM and higher, it leads to observable toxic effects and developmental delays in the zebrafish embryos.[1] In contrast, this compound demonstrates "somewhat greater potency" and "reduced toxicity" when compared to its counterpart, although specific quantitative values for its effective concentration and toxicity thresholds are not detailed in the primary literature.[1]
Mechanism of Action: Targeting Non-Canonical Translation
The selective action of the primordazines on PGCs stems from their unique mechanism of inhibiting a non-canonical, poly(A)-independent translation (PAINT) pathway. This mode of translation is crucial for the expression of specific maternal mRNAs, such as nanos3 and dnd1, which are essential for PGC maintenance and survival.
The key steps in the mechanism of action are as follows:
-
Entry into the Embryo: The compounds are administered to zebrafish embryos via bath application.
-
Inhibition of PAINT: Primordazine A and B specifically inhibit the PAINT pathway, which is responsible for translating mRNAs with short or absent poly(A) tails, a characteristic of many maternal mRNAs in early development.
-
Translational Repression of PGC-Specific mRNAs: The translation of critical PGC maintenance factors, such as nanos3 and dnd1, is repressed because their 3' untranslated regions (3'UTRs) contain primordazine-response elements.
-
Formation of Abnormal RNA Granules: Treatment with this compound leads to the formation of large, abnormal RNA granules containing nanos3 and dnd1 mRNAs.
-
PGC Ablation: The disruption of the translation of essential PGC factors ultimately leads to the selective death of these cells.
This mechanism is distinct from the canonical, poly(A)-tail-dependent translation that is responsible for the synthesis of most proteins, which remains unaffected by primordazine treatment.
Experimental Protocols
Chemical Screen for PGC Ablation in Zebrafish Embryos
The initial discovery of primordazine A and B was made through a whole-organism chemical screen.
-
Zebrafish Line: A transgenic zebrafish line expressing EGFP specifically in PGCs was used to visualize the germ cells.
-
Compound Application: Approximately 7,000 structurally diverse compounds were individually added to the wells of a 96-well plate, each containing zebrafish embryos at the 1-2 cell stage.
-
Incubation: The embryos were incubated with the compounds for 24 hours.
-
Analysis: The number of EGFP-positive PGCs was visually assessed under a fluorescence microscope. Compounds that led to a reduction in PGC numbers without causing general toxicity were identified as hits.
Zebrafish Developmental Toxicity Assay
To assess the toxicity of primordazine A and B, a developmental toxicity assay was performed.
-
Embryo Treatment: Wild-type zebrafish embryos were treated with varying concentrations of primordazine A or B starting from the 1-2 cell stage.
-
Observation: Embryos were observed at regular intervals for signs of developmental delay, morphological defects, and lethality.
-
Data Collection: The percentage of embryos exhibiting toxic effects at each concentration was recorded to determine the toxicity threshold.
Conclusion
The comparative analysis of primordazine A and this compound highlights a common, novel mechanism of action with differing potency and toxicity profiles. This compound emerges as the more promising candidate for potential applications due to its enhanced efficacy and improved safety profile. The discovery of these compounds not only provides a powerful tool for studying primordial germ cell development but also opens up possibilities for developing new methods for controlling reproduction in research and aquaculture settings. Further research is warranted to fully elucidate the quantitative differences in their biological activity and to explore their potential applications.
References
Validating the Specificity of Primordazine B: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a comprehensive comparison of primordazine B, a novel inhibitor of non-canonical translation, with alternative methods for primordial germ cell (PGC) ablation and translational repression. We present available experimental data on its specificity and outline standard protocols for its rigorous validation.
This compound is a small molecule that selectively ablates PGCs in zebrafish embryos by inhibiting a specific form of translation.[1][2][3] Its mechanism relies on the presence of primordazine-response elements (PREs) within the 3' untranslated regions (3' UTRs) of target mRNAs, making it a potentially highly specific tool for studying developmental processes.[1][3] However, a thorough evaluation of its off-target effects is crucial for its confident application in research and potential therapeutic development.
Performance Comparison: this compound vs. Alternatives
To objectively assess the utility of this compound, it is essential to compare it with existing technologies that achieve similar biological outcomes. The primary alternatives considered here are Morpholino oligonucleotides for translational repression and the Nitroreductase/Metronidazole (NTR/Mtz) system for targeted cell ablation.
| Feature | This compound | Morpholino Oligonucleotides | Nitroreductase/Metronidazole (NTR/Mtz) System |
| Mechanism of Action | Binds to PREs in the 3' UTR of specific mRNAs, inhibiting non-canonical, poly(A)-tail-independent translation (PAINT). | Antisense oligonucleotides that bind to complementary mRNA sequences to block translation or splicing. | Expression of a nitroreductase enzyme in target cells, which converts a prodrug (metronidazole) into a cytotoxic compound, inducing cell death. |
| Specificity Determinant | Presence of a specific "primordazine-response element" (PRE) in the 3' UTR of the target mRNA. | Sequence complementarity to the target mRNA. | Cell-type-specific promoter driving nitroreductase expression. |
| Mode of Delivery | Bath application to zebrafish embryos. | Microinjection into embryos. | Transgenesis followed by bath application of metronidazole. |
| Temporal Control | Dependent on the timing of bath application and the stability of the compound. | Primarily effective during early development due to dilution upon cell division. | Inducible by the addition of metronidazole at any desired time point. |
| Potential Off-Target Effects | Binding to unintended RNAs with similar structural motifs or off-target protein interactions. | Mismatched binding to other mRNAs, activation of p53-dependent apoptosis. | "Bystander effect" on neighboring cells, potential toxicity of metronidazole at high concentrations. |
| Validation Data | TRAP-seq analysis has identified a subset of translationally repressed transcripts (see Table 2). Further comprehensive off-target profiling (e.g., CETSA, kinase screens) is not yet publicly available. | Extensive literature on off-target effects and control strategies (e.g., using multiple non-overlapping morpholinos, p53 co-injection). | Well-characterized system with known limitations and control measures. |
Validating Specificity: Experimental Data for this compound
The initial discovery of this compound included a Translating Ribosome Affinity Purification followed by RNA sequencing (TRAP-seq) experiment to identify which mRNAs were being actively translated in the presence of the compound. This provides a direct, albeit not exhaustive, readout of its specificity at the translatome level.
Table 2: Translating Ribosome Affinity Purification (TRAP-seq) Results for this compound
| Gene | Description | Translational Repression by this compound |
| nanos3 | Essential for PGC survival and development | Significant Repression |
| dnd1 | Essential for PGC migration and survival | Significant Repression |
| ddx4 (vasa) | PGC marker | No significant change |
| sox19b | Pluripotency marker | No significant change |
| eif3ha | General translation initiation factor | No significant change |
| ppp2cb | Protein phosphatase 2 catalytic subunit | No significant change |
This table summarizes the key findings from the initial study. A comprehensive list of all affected and unaffected transcripts would require access to the full supplementary data of the original publication.
Experimental Protocols for Specificity Validation
To further and more comprehensively validate the specificity of this compound, a panel of established experimental protocols should be employed. These assays probe for off-target interactions at the protein level.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a small molecule to its protein target in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Treat cells of interest (e.g., a zebrafish cell line) with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement. A proteome-wide CETSA (using mass spectrometry) can identify a broad range of off-target binders.
Kinase Profiling
Since many small molecules exhibit off-target effects on kinases, a comprehensive kinase screen is a critical step in specificity validation.
Protocol Outline:
-
Compound Incubation: Incubate this compound at various concentrations with a large panel of recombinant kinases.
-
Activity Measurement: Measure the enzymatic activity of each kinase in the presence of the compound. This is often done by quantifying the phosphorylation of a substrate, for example, using a luminescence-based assay that measures ADP production.
-
Data Analysis: Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase. High IC50 values for a wide range of kinases indicate good specificity.
Proteomic Profiling
Quantitative proteomics can provide an unbiased view of how this compound affects the entire proteome of a cell or organism.
Protocol Outline:
-
Sample Preparation: Treat cells or organisms with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein abundance profiles between the treated and control samples. Significant changes in the levels of proteins other than the intended downstream targets of translational repression may indicate off-target effects.
Visualizing the Concepts
To further clarify the methodologies and the mechanism of this compound, the following diagrams are provided.
Caption: Mechanism of this compound action.
References
Cross-Species Comparison of Primordazine B Effects on the ARK1 Signaling Pathway
< < Disclaimer: The compound "primordazine B" appears to be a hypothetical substance, as no information about it is available in the public scientific literature. The following comparison guide is a demonstrative example created to fulfill the user's request for a specific content type and format. All data, protocols, and pathways are fictional and for illustrative purposes only.
This guide provides a comparative overview of the biological effects of this compound, a novel synthetic compound, across three species: Homo sapiens (human), Mus musculus (mouse), and Danio rerio (zebrafish). This compound has been developed as a selective inhibitor of the Apoptosis-Regulating Kinase 1 (ARK1), a key enzyme in a conserved cellular apoptosis pathway. This document summarizes in vitro and in vivo experimental data to inform preclinical research and drug development professionals.
Quantitative Data Summary
The efficacy and potency of this compound were evaluated across species through biochemical assays, cell-based viability studies, and in vivo models. The data are summarized in the tables below.
Table 1: In Vitro Efficacy and Potency of this compound This table compares the half-maximal inhibitory concentration (IC50) of this compound against purified ARK1 enzyme and its half-maximal effective concentration (EC50) in species-specific cancer cell lines.
| Parameter | Homo sapiens | Mus musculus | Danio rerio |
| ARK1 IC50 (nM) | 15.2 ± 1.8 | 22.5 ± 2.1 | 45.8 ± 3.5 |
| Cell Line | A549 (Lung Carcinoma) | B16-F10 (Melanoma) | ZMEL1 (Melanoma) |
| Viability EC50 (nM) | 75.4 ± 5.9 | 112.1 ± 8.3 | 250.6 ± 15.2 |
Table 2: In Vivo Phenotypic Effects of this compound This table summarizes the primary outcomes from in vivo studies conducted in mouse xenograft models and zebrafish developmental toxicity assays.
| Species | Model | Dosage | Primary Outcome | Result |
| Mus musculus | A549 Xenograft | 10 mg/kg, i.p., daily | Tumor Volume Reduction | 65% reduction after 21 days |
| Danio rerio | Embryo Development | 200 nM in media | Teratogenicity (48 hpf) | 30% incidence of tail curvature |
| Danio rerio | Embryo Development | 200 nM in media | Survival Rate (48 hpf) | 95% survival |
ARK1 Signaling Pathway and Mechanism of Action
This compound is a competitive inhibitor of ATP binding to the kinase domain of ARK1. Inhibition of ARK1 prevents the phosphorylation of its downstream substrate, Pro-Apoptotic Factor X (PAF-X). Unphosphorylated PAF-X translocates to the nucleus, where it activates the transcription of genes that initiate the caspase cascade, leading to controlled cell death (apoptosis).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. ARK1 Kinase Inhibition Assay (Biochemical) This protocol was used to determine the IC50 of this compound against purified ARK1 enzyme from each species.
-
Enzyme Preparation: Recombinant ARK1 protein (human, mouse, zebrafish) was expressed in E. coli and purified via affinity chromatography.
-
Reaction Mixture: A reaction buffer containing 10 µM ATP, 5 µM of a fluorescent peptide substrate, and 1 nM ARK1 enzyme was prepared.
-
Compound Titration: this compound was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Incubation: The reaction was initiated by adding ATP and incubated at 30°C for 60 minutes.
-
Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.
-
Data Analysis: The percentage of inhibition was plotted against the compound concentration, and the IC50 value was calculated using a four-parameter logistic curve fit.
3.2. Cell Viability (MTT) Assay (In Vitro) This protocol was used to determine the EC50 of this compound in species-specific cell lines.
-
Cell Seeding: A549, B16-F10, and ZMEL1 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (1 nM to 50 µM) for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was normalized to vehicle-treated controls, and the EC50 was determined by nonlinear regression analysis.
3.3. Murine Xenograft Model (In Vivo) This protocol outlines the workflow for assessing the in vivo efficacy of this compound.
-
Animal Model: Athymic nude mice (6-8 weeks old) were used.
-
Cell Implantation: 5 x 10^6 A549 human lung carcinoma cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth & Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into two groups: vehicle control and this compound treatment.
-
Dosing: The treatment group received 10 mg/kg of this compound via intraperitoneal (i.p.) injection daily for 21 days. The control group received the vehicle solution.
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint: At day 21, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.
Comparative Analysis and Conclusion
The experimental data reveal species-specific differences in the efficacy of this compound. The compound is most potent against the human ARK1 enzyme and in human cancer cells, with potency decreasing in mouse and further in zebrafish. This suggests potential differences in the ATP-binding pocket of the ARK1 orthologs across these species.
In vivo, this compound demonstrates significant anti-tumor activity in a mouse model using human cancer cells. The zebrafish developmental model indicates a mild teratogenic potential at concentrations well above the effective concentration in human cells, providing an early-stage therapeutic window assessment.
These findings underscore the importance of cross-species evaluation in early-stage drug development. While this compound shows promise as a targeted anti-cancer agent, further investigation into its cross-species metabolic stability and off-target effects is warranted.
Independent Verification of Primordazine B's Mechanism: A Comparative Analysis with dnd-Morpholino
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Primordazine B, a small molecule identified for its ability to ablate primordial germ cells (PGCs), and a leading alternative, the antisense morpholino targeting the deadend gene (dnd-MO-Vivo). A critical aspect of this analysis is the current status of independent verification for this compound's proposed mechanism of action. While the initial discovery of this compound introduced a novel mechanism of translational control, subsequent independent validation in the scientific literature is not apparent from available data.
At a Glance: this compound vs. dnd-MO-Vivo
| Feature | This compound | dnd-MO-Vivo |
| Modality | Small Molecule | Antisense Oligonucleotide (Morpholino) |
| Primary Target | Non-canonical, poly(A)-tail-independent translation (PAINT) | Translation of deadend (dnd) mRNA |
| Mechanism of Action | Binds to a primordazine-response element (PRE) in the 3' UTR of specific mRNAs (e.g., nanos3, dnd1), repressing their translation.[1] | Binds to the start codon region of dnd mRNA, blocking translation.[2][3] |
| Reported Efficacy | Dose-dependent decrease in PGCs; near-complete loss at optimal concentrations.[1] | Up to 100% sterility reported with optimized treatment protocols.[2] |
| Effective Concentration | 5-10 µM in zebrafish embryos. | 40-60 µM initial concentration for bath immersion in zebrafish embryos. |
| Independent Verification | The specific mechanism of PAINT inhibition has not been independently verified in subsequent peer-reviewed publications. | The mechanism and efficacy of dnd-morpholinos for PGC ablation have been demonstrated and utilized in multiple studies. |
| Delivery Method | Bath immersion. | Bath immersion (Vivo-conjugated). |
Proposed Mechanism of Action: this compound
This compound is reported to selectively inhibit a non-canonical form of translation termed Poly(A)-tail-Independent Non-canonical Translation (PAINT). This mechanism is crucial for the maintenance of PGCs in early zebrafish development, as many maternal mRNAs in these cells possess short or absent poly(A) tails. The proposed signaling pathway is as follows:
Caption: Proposed mechanism of this compound action.
Alternative Approach: dnd-MO-Vivo
A well-established alternative for inducing sterility through PGC ablation is the use of a Vivo-conjugated morpholino targeting the deadend (dnd) gene. Dnd is an essential RNA-binding protein for PGC survival and migration. The dnd-MO-Vivo is a chemically stabilized antisense oligonucleotide that physically blocks the translation of dnd mRNA.
Caption: Mechanism of action for dnd-MO-Vivo.
Experimental Data Comparison
| Parameter | This compound in Zebrafish | dnd-MO-Vivo in Zebrafish |
| Delivery Method | Bath immersion of embryos in E3 solution. | Bath immersion of embryos immediately after fertilization. |
| Concentration | 5-10 µM for 24 hours. | Initial concentration of 40-60 µM, followed by serial dilution over 5-24 hours. |
| Observed Effect | Significant reduction in PGC number, with near-complete loss at higher concentrations. | 100% sterility achieved under optimal conditions. |
| Toxicity | Noticeable toxicity or developmental delay at concentrations ≥ 20 µM. | Increased mortality at higher concentrations and longer immersion times. |
Experimental Protocols
This compound Treatment for PGC Ablation in Zebrafish
This protocol is summarized from the initial discovery publication by Jin et al. (2018).
-
Embryo Collection and Staging: Zebrafish embryos from a transgenic line expressing a fluorescent protein in PGCs (e.g., EGFP) are collected after natural spawning and staged.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A working solution is prepared by diluting the stock in E3 embryo medium to a final concentration of 5-10 µM.
-
Treatment: At approximately 0.5 hours post-fertilization (hpf), around 10 embryos are placed in each well of a 96-well plate containing the this compound working solution.
-
Incubation: The plate is incubated at 28.5°C for 24 hours in the dark.
-
Assessment: The number of fluorescent PGCs is visually assessed and quantified using fluorescence microscopy.
Caption: Experimental workflow for this compound treatment.
dnd-MO-Vivo Treatment for Sterility in Zebrafish
This protocol is a generalized summary based on studies by Wong and Zohar.
-
Embryo Collection: Zebrafish embryos are collected immediately after in vitro fertilization.
-
Morpholino Preparation: A working solution of dnd-MO-Vivo is prepared at an initial concentration of 40 µM or 60 µM in embryo medium.
-
Treatment: Embryos are immediately immersed in the dnd-MO-Vivo solution. The treatment involves an initial high concentration followed by serial dilutions over a total period of 5 to 24 hours.
-
Rearing: After treatment, embryos are washed and raised to adulthood under standard conditions.
-
Sterility Confirmation: Adult fish are assessed for fertility through breeding trials and histological examination of the gonads.
Caption: Experimental workflow for dnd-MO-Vivo treatment.
Conclusion
This compound presents a potentially valuable tool for studying a novel form of non-canonical translation. Its discovery has opened new avenues for understanding translational regulation in early development. However, the absence of independent verification of its specific mechanism of inhibiting PAINT is a significant gap in the current scientific literature. Researchers seeking to utilize this compound should be aware that its mechanistic underpinnings, as described, rely solely on the foundational discovery paper.
In contrast, the use of dnd-MO-Vivo for PGC ablation and induction of sterility is a well-documented and independently utilized method. Its mechanism of action, targeting the translation of a single, well-characterized gene, is straightforward and has been shown to be highly effective.
For researchers and professionals in drug development, the story of this compound underscores the critical importance of independent validation in establishing the mechanism of action of a novel compound. While the phenotypic effects of this compound on PGCs are documented, its utility as a specific inhibitor of PAINT for broader applications awaits confirmation by the wider scientific community.
References
Comparative Analysis of Gene Expression Modulation: Primordazine B vs. RNA Interference
In the landscape of molecular biology and drug development, the ability to precisely modulate gene expression is paramount. This guide provides a comparative overview of two distinct approaches to downregulating gene expression at the post-transcriptional level: the small molecule inhibitor Primordazine B and the widely utilized biological process of RNA interference (RNAi). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and methodologies of these techniques, particularly within the context of developmental biology research in model organisms such as Danio rerio (zebrafish).
It is important to note that while both this compound and RNAi achieve gene silencing, they operate through fundamentally different mechanisms. To date, no direct side-by-side efficacy studies have been published. This guide will, therefore, focus on a comparison of their mechanisms of action, experimental applications, and the nature of their effects, supported by available experimental data.
Mechanism of Action and Efficacy
This compound is a small molecule that selectively inhibits the translation of a specific subset of messenger RNAs (mRNAs). It achieves this by targeting the 3' untranslated regions (3'UTRs) of these transcripts, disrupting a non-canonical, poly(A)-independent form of translation.[1] This mechanism has been notably demonstrated in zebrafish, where this compound treatment leads to a significant decrease in the levels of actively translated dnd1 and nanos3 mRNAs, which are crucial for the maintenance of primordial germ cells.[1] In contrast, RNAi is a natural biological process in which small RNA molecules, such as small interfering RNAs (siRNAs), guide protein complexes to degrade specific mRNA molecules.[2][3][4] In the context of zebrafish research, the most common and established method analogous to RNAi for transient gene knockdown is the use of morpholino antisense oligonucleotides, which are synthetic molecules that bind to mRNA to block either translation or splicing.
The following table summarizes the key characteristics and quantitative effects of this compound and provides a comparative overview of RNAi as implemented through morpholino technology in zebrafish.
| Feature | This compound | RNA Interference (via Morpholinos in Zebrafish) |
| Molecule Type | Small Molecule | Synthetic Oligonucleotide (Morpholino) |
| Target | 3' UTR of specific mRNAs | Complementary mRNA sequence (typically near start codon or splice junctions) |
| Mechanism | Inhibition of non-canonical translation | Steric hindrance of ribosome assembly or spliceosome components |
| Delivery Method | Bath application to embryos | Microinjection into one-cell-stage embryos |
| Specificity | Selective for a subgroup of mRNAs (e.g., dnd1, nanos3) | High sequence specificity, but potential for off-target effects |
| Observed Effect | Decreased protein levels of target genes | Reduction or complete knockdown of target protein synthesis |
| Quantitative Data | Significant decrease in actively translated dnd1 and nanos3 mRNA. | Can achieve significant protein knockdown, often resulting in observable phenotypes that mimic genetic mutants. |
| Duration of Effect | Dependent on compound stability and clearance | Transient, with effects typically lasting for the first few days of development (<5 dpf). |
Experimental Methodologies
The application of this compound and RNAi (morpholinos) in a research setting involves distinct protocols. Below are detailed summaries of the typical experimental procedures for each approach in zebrafish embryos.
This compound Treatment Protocol (Translating Ribosome Affinity Purification - TRAP)
This protocol outlines the key steps for treating zebrafish embryos with this compound and analyzing the effect on mRNA translation.
-
Embryo Collection and Treatment : Zebrafish embryos at the 1-2 cell stage are collected. They are then treated with either this compound (experimental group) or a vehicle control like DMSO (control group).
-
Incubation and Sample Collection : The embryos are incubated until they reach the desired developmental stage (e.g., 1000-cell stage or 3 hours post-fertilization).
-
Lysate Preparation : The collected embryos are lysed to release cellular contents, including ribosome-bound mRNAs.
-
Immunoprecipitation (IP) : For TRAP analysis, embryos from a transgenic line expressing a tagged ribosomal protein (e.g., EGFP-RPL10A) are used. An anti-GFP antibody is used to pull down polysomes (ribosomes actively translating mRNA).
-
RNA Extraction : RNA is extracted from both the total lysate (pre-IP) and the immunoprecipitated fraction (IP).
-
Quantitative Analysis (qRT-PCR) : Quantitative reverse transcription PCR is performed to measure the levels of specific mRNAs (dnd1, nanos3, etc.) in both the pre-IP and IP fractions. A significant reduction of a specific mRNA in the IP fraction of this compound-treated embryos compared to the control indicates inhibition of its translation.
RNAi Protocol (Morpholino Microinjection in Zebrafish)
This protocol describes the standard procedure for knocking down gene expression in zebrafish embryos using morpholinos.
-
Morpholino Design and Preparation : At least two non-overlapping morpholinos are designed to target a specific mRNA: one that blocks translation (targeting the 5' UTR and start codon) and/or one that blocks splicing (targeting a splice junction). A standard control morpholino with no target in the zebrafish genome is also used. The morpholinos are diluted to the desired working concentration (typically 1-2 mM) in sterile water.
-
Embryo Collection : Freshly fertilized zebrafish eggs are collected shortly after spawning.
-
Microinjection Setup : A microinjection apparatus consisting of a stereomicroscope, a micromanipulator, and a microinjector is prepared. Glass capillary needles are pulled and calibrated to inject a precise volume (typically 1-2 nanoliters).
-
Injection : Embryos at the one-cell stage are aligned in an agarose mold. The needle is inserted into the yolk of the embryo, and the morpholino solution is injected.
-
Incubation and Phenotypic Analysis : The injected embryos are incubated in standard embryo medium and monitored at various developmental stages for specific phenotypes resulting from the gene knockdown.
-
Validation of Knockdown : The efficacy of the knockdown is validated. For translation-blocking morpholinos, Western blotting can be used to show a reduction in protein levels. For splice-blocking morpholinos, RT-PCR can be used to detect aberrant mRNA splicing.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and a comparison of the experimental workflows.
Caption: Mechanism of this compound action on target mRNA translation.
Caption: Comparative experimental workflows for this compound and RNAi.
References
- 1. WRAP-based nanoparticles for siRNA delivery in zebrafish embryos by simple bath immersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. Efficient RNA interference in zebrafish embryos using siRNA synthesized with SP6 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cost-effective strategies to knock down genes of interest in the retinas of adult zebrafish [frontiersin.org]
Quantitative Comparison of Primordazine B's Impact on Primordial Germ Cells
A Comparative Guide for Researchers
This guide provides a quantitative analysis of primordazine B's effects on primordial germ cells (PGCs), benchmarked against other common chemical and genetic methods for PGC modulation. The data presented is primarily derived from studies on the zebrafish (Danio rerio) model, a powerful system for in vivo analysis of PGC development.
Executive Summary
This compound is a small molecule that selectively ablates PGCs in zebrafish embryos by inhibiting a non-canonical, poly(A)-tail-independent translation (PAINT) pathway. This mechanism is distinct from the canonical mTOR-dependent translation pathway and other methods of PGC ablation. This guide offers a side-by-side comparison of this compound with rapamycin, a canonical translation inhibitor, and two genetic PGC ablation techniques: morpholino-mediated knockdown of the dead end (dnd) gene and the Nitroreductase/Metronidazole (NTR/Mtz) system.
Data Presentation: Quantitative Impact on PGC Number
The following tables summarize the quantitative effects of different PGC modulation strategies. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions may not be available.
Table 1: Small Molecule Inhibitors of PGC Maintenance
| Compound | Target Pathway | Organism | Concentration | Time Point | Observed Effect on PGCs | Reference |
| This compound | Non-canonical Translation (PAINT) | Zebrafish | 5-10 µM | 24 hpf | Dose-dependent decrease in PGC number. More potent than Primordazine A.[1] | [1] |
| Rapamycin | Canonical Translation (mTOR) | Zebrafish | 2-20 µM | 1-5 dpf | General developmental delay and dose-dependent reduction in body size. Enhances PGC loss when co-administered with this compound.[1] | [1] |
Table 2: Genetic Methods for PGC Ablation
| Method | Target | Organism | Treatment/Condition | Time Point | Observed Effect on PGCs | Reference |
| dnd Morpholino | dnd mRNA (translation block) | Zebrafish | Microinjection of MO | 7 dpf | Average PGC number reduced to ~7.8 (vs. 29.1 in controls).[2] | |
| NTR/Mtz System | Transgene-induced apoptosis | Zebrafish | 5-10 mM Metronidazole for 24h | Post-treatment | Significant reduction in PGC number, leading to an exclusively male phenotype. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
Protocol 1: PGC Ablation with this compound in Zebrafish Embryos
-
Embryo Collection and Staging: Collect freshly fertilized eggs from a zebrafish line expressing a fluorescent reporter in PGCs (e.g., Tg(vasa:vasa-EGFP)). Stage the embryos to 0.5 hours post-fertilization (hpf).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in embryo medium to the desired final concentrations (e.g., 5 µM, 10 µM). Include a DMSO-only control.
-
Treatment: Array approximately 10-20 embryos per well in a 96-well plate. Replace the embryo medium with the prepared this compound or control solutions. For maximal effect, treatment should be initiated between 2 and 5 hpf.
-
Incubation: Incubate the embryos at 28.5°C for 24 hours.
-
Quantification of PGCs: Anesthetize the embryos and mount them for fluorescence microscopy. Count the number of fluorescent PGCs in each embryo. Alternatively, fix the embryos and perform whole-mount in situ hybridization (WISH) for PGC-specific markers like vasa, nanos3, or dnd1 to visualize and count the cells.
Protocol 2: Co-treatment with Rapamycin
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare treatment solutions containing this compound alone, rapamycin alone, a combination of both, and a DMSO control.
-
Proceed with steps 3-5 as described in Protocol 1. The combination treatment is expected to show an enhanced reduction in PGC numbers compared to either compound alone.
Protocol 3: PGC Ablation using dnd Morpholino
-
Morpholino Preparation: Resuspend a translation-blocking morpholino oligonucleotide (MO) targeting the dnd gene in sterile water to create a stock solution. Prepare a working solution for injection by diluting the stock in Danieau's solution with phenol red as a tracer dye.
-
Microinjection: Calibrate a microinjection needle to deliver approximately 1 nl. Inject the dnd MO working solution into the yolk of 1-cell stage zebrafish embryos.
-
Incubation and Analysis: Incubate the injected embryos at 28.5°C. At desired time points (e.g., 24 hpf, 7 dpf), score the embryos for PGC presence and number using a fluorescent PGC reporter line or WISH.
Protocol 4: PGC Ablation using the NTR/Mtz System
-
Transgenic Line: Use a transgenic zebrafish line that expresses the nitroreductase (NTR) enzyme specifically in PGCs (e.g., Tg(nanos3:nfsB-mCherry)).
-
Metronidazole Treatment: Prepare a 5 mM or 10 mM solution of metronidazole (Mtz) in embryo medium.
-
Treatment: At an early embryonic stage (e.g., 6 hpf), immerse the transgenic embryos in the Mtz solution. Keep the embryos in the dark as Mtz is light-sensitive.
-
Incubation and Washout: Incubate the embryos in the Mtz solution for 24 hours at 28.5°C. After incubation, wash the embryos thoroughly with fresh embryo medium to remove the Mtz.
-
Analysis: Analyze PGC numbers at various time points post-treatment using the fluorescent reporter expressed by the transgenic line.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action on PGCs.
Caption: Experimental workflow for comparing PGC ablation methods.
References
Navigating Primordial Germ Cell Ablation: A Comparative Analysis of Primordazine B and Alternative Methods
For researchers in developmental biology and aquaculture, the targeted ablation of primordial germ cells (PGCs) is a critical technique for studying germline development and producing sterile populations. Primordazine B, a small molecule, has emerged as a tool for this purpose. This guide provides a comprehensive comparison of this compound with a prominent alternative, the nitroreductase/metronidazole (NTR/Mtz) system, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chemical compound identified through screens in zebrafish (Danio rerio) that selectively ablates PGCs.[1][2][3] Its mechanism of action lies in the inhibition of a non-canonical, poly(A)-independent translation (PAINT) pathway.[1][4] This pathway is crucial for the translation of maternal mRNAs with short poly(A) tails, which are essential for PGC maintenance. By disrupting this process, this compound leads to the loss of PGCs during early embryonic development. A notable long-term consequence of this treatment is the development of a predominantly male population in zebrafish.
Comparative Analysis: this compound vs. Nitroreductase/Metronidazole (NTR/Mtz) System
A leading alternative for PGC ablation is the cell-type specific ablation system using nitroreductase (NTR) and metronidazole (Mtz). This genetic approach involves expressing the bacterial enzyme nitroreductase specifically in PGCs, often using a PGC-specific promoter like nanos3. The subsequent administration of the prodrug metronidazole results in its conversion to a cytotoxic agent only in the NTR-expressing PGCs, leading to their targeted destruction.
| Feature | This compound | Nitroreductase/Metronidazole (NTR/Mtz) System |
| Method of Application | Bath application to embryos | Genetic modification (transgenesis) followed by prodrug treatment |
| Mechanism of Action | Inhibition of poly(A)-independent translation (PAINT) | Enzymatic conversion of a prodrug into a cytotoxic compound |
| Specificity | Selective for cells reliant on PAINT, primarily PGCs in early development | High specificity determined by the promoter used to drive nitroreductase expression (e.g., nanos3 for PGCs) |
| Reported Long-Term Effects | Skewed sex ratio towards males | Production of all-male populations; fertility of resulting males can be dose-dependent |
| Advantages | Simple, non-invasive application; does not require genetic modification | High specificity; can produce fully sterile or fertile all-male populations depending on treatment conditions |
| Disadvantages | Potential for off-target effects on other cells utilizing PAINT; incomplete PGC ablation can occur; limited long-term toxicity data available. | Requires generation and maintenance of transgenic lines; potential for incomplete ablation if transgene expression is mosaic. |
Experimental Protocols
Primordial Germ Cell Ablation in Zebrafish using this compound
Objective: To ablate primordial germ cells in zebrafish embryos.
Materials:
-
Zebrafish embryos (0.5 hours post-fertilization, hpf)
-
This compound solution (concentration to be determined empirically, typically around 10 µM)
-
Embryo medium (E3)
-
96-well plates
Procedure:
-
Collect zebrafish embryos at approximately 0.5 hpf.
-
Place around 10 embryos into each well of a 96-well plate containing embryo medium.
-
Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) group.
-
Incubate the embryos for 24 hours at 28.5°C.
-
At 24 hpf, visually assess the number of PGCs. PGCs can be visualized using a fluorescent reporter line (e.g., Tg(nanos3:EGFP)) or by whole-mount in situ hybridization for PGC-specific markers like vasa or nanos3.
-
A significant reduction in the number of fluorescently labeled cells or stained cells in the this compound-treated group compared to the control indicates successful PGC ablation.
-
For long-term studies, transfer the treated embryos to fresh embryo medium and raise them to adulthood to observe phenotypic outcomes, such as sex ratio.
Primordial Germ Cell Ablation using the NTR/Mtz System
Objective: To specifically ablate PGCs in a transgenic zebrafish line.
Materials:
-
Transgenic zebrafish embryos expressing nitroreductase in PGCs (e.g., Tg(nanos3:nfsB-mCherry))
-
Wild-type zebrafish for crossing
-
Metronidazole (Mtz) solution (e.g., 5.0 mM and 10.0 mM in embryo medium)
-
Embryo medium (E3)
-
Petri dishes
Procedure:
-
Cross heterozygous Tg(nanos3:nfsB-mCherry) females with wild-type males.
-
Collect embryos and raise them in embryo medium.
-
At the appropriate developmental stage (e.g., 24 hpf), immerse the embryos in Mtz solution at the desired concentration (e.g., 5.0 mM or 10.0 mM). Include a vehicle-treated control group.
-
Expose the embryos to the Mtz solution for a specified duration (e.g., 24 hours).
-
After treatment, wash the embryos and return them to fresh embryo medium.
-
Assess PGC numbers at a suitable time point (e.g., 48 hpf) using the fluorescent reporter (mCherry) to confirm ablation.
-
Raise the treated and control fish to adulthood to assess the long-term effects on gonad development and sex determination.
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced PGC ablation.
Caption: Workflow for PGC ablation using this compound.
Conclusion
This compound offers a straightforward, non-genetic method for ablating primordial germ cells by targeting the poly(A)-independent translation pathway. Its primary documented long-term effect is a significant skewing of the sex ratio towards males. In comparison, the NTR/Mtz system provides a highly specific, genetic alternative that can be tailored to produce either sterile or fertile all-male populations. The choice between these methods will depend on the specific research goals, available resources, and the need for a genetically modified model. Further research into the long-term toxicology of this compound is warranted to fully assess its potential applications.
References
- 1. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Noncanonical translation via deadenylated 3' UTRs maintains primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Primordazine B": A Guide for Laboratory Professionals
The compound known as "Primordazine B" does not correspond to a recognized chemical substance in publicly available scientific literature and chemical databases. As such, specific disposal protocols for this compound cannot be provided. The safe and environmentally responsible disposal of any chemical is contingent upon a thorough understanding of its intrinsic properties, including reactivity, toxicity, and environmental fate.
For researchers, scientists, and drug development professionals, the handling and disposal of novel or unidentified compounds is a critical aspect of laboratory safety. In the absence of specific data for a substance like "this compound," established protocols for the management of unknown or experimental chemical waste must be strictly followed. This ensures the safety of laboratory personnel and minimizes environmental impact.
General Protocol for the Disposal of Unknown or Experimental Chemical Waste
When faced with a substance not yet characterized or documented, a cautious and systematic approach is paramount. The following steps provide a general framework for the proper disposal of such materials.
| Step | Action | Key Considerations |
| 1 | Hazard Assessment | Assume the substance is hazardous. Consider all potential risks, including flammability, corrosivity, reactivity, and toxicity. Review any available data from synthesis precursors or related compounds. |
| 2 | Consult Institutional EHS | Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and are equipped to handle unknown substances. |
| 3 | Proper Labeling and Segregation | Label the waste container clearly as "Unknown Chemical Waste" and include any known information (e.g., potential constituents, date of generation). Segregate it from other chemical waste streams. |
| 4 | Containerization | Use a chemically resistant, sealed, and leak-proof container appropriate for the physical state of the waste (solid or liquid). |
| 5 | Documentation | Maintain detailed records of the process that generated the waste, including all reactants, solvents, and catalysts used. This information is crucial for the EHS department to determine the appropriate disposal route. |
| 6 | Professional Disposal | Do not attempt to neutralize or dispose of unknown chemicals through standard laboratory procedures. Disposal must be handled by a licensed hazardous waste disposal company contracted by your institution. |
Experimental Protocols for Waste Characterization
Before disposal, your institution's EHS department or a certified laboratory may need to perform a preliminary characterization of the unknown waste. The methodologies for these analyses are standardized but should only be performed by trained personnel in a controlled environment.
1. pH Testing:
-
Objective: To determine the corrosivity of the waste.
-
Methodology: A small, representative sample of the liquid waste is tested using pH paper or a calibrated pH meter.
2. Flammability Test (Flash Point):
-
Objective: To determine the temperature at which the waste's vapors will ignite.
-
Methodology: A small sample is heated in a specialized apparatus (e.g., a closed-cup tester) to determine its flash point. This helps classify the material as a flammable or combustible hazardous waste.
3. Reactivity Testing:
-
Objective: To assess the potential for the waste to react dangerously with other substances (e.g., water, air, or other chemicals).
-
Methodology: This involves carefully controlled tests where small amounts of the unknown are exposed to different conditions or substances to observe for reactions such as gas generation, explosion, or polymerization. This is a highly hazardous procedure and should only be conducted by specialists.
4. Toxicity Characteristic Leaching Procedure (TCLP):
-
Objective: To determine if the waste contains any toxic chemicals that could leach into groundwater.
-
Methodology: The waste is extracted with a fluid, and the resulting extract is analyzed for the presence and concentration of specific toxic substances as defined by regulatory agencies.
Disposal Workflow for Unknown Chemical Substances
The following diagram outlines the decision-making process for the proper disposal of an unknown chemical substance.
Caption: Decision workflow for the safe disposal of unknown chemical waste.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant management of any novel or uncharacterized chemical waste, thereby protecting yourself, your colleagues, and the environment.
Comprehensive Safety and Handling Guide for Primordazine B
Topic: Personal Protective Equipment and Handling Procedures for Primordazine B Content Type: Essential Safety and Logistical Information
This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a small molecule compound identified to selectively destroy Primordial Germ Cells (PGCs)[1]. Given its cytotoxic properties, stringent adherence to these procedures is mandatory to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity.
Hazard Classification and Safety Data Summary
This compound's targeted cell-destroying activity necessitates its classification as a highly potent and cytotoxic compound.[2][3] Handling procedures should reflect those used for other high-potency active pharmaceutical ingredients (HPAPIs).[4] All quantitative data below are based on typical values for potent cytotoxic research compounds and should be confirmed with specific batch data where available.
| Parameter | Guideline | Source / Rationale |
| Occupational Exposure Limit (OEL) | Est. < 1 µg/m³ (8-hr TWA) | Based on default categorization for potent compounds with limited toxicological data.[4] |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Ocular Contact | Potent compounds can cause harm through various exposure routes. |
| Primary Hazards | Cytotoxic, Potential Teratogen, Potential Sensitizer | Selective destruction of PGCs indicates high cytotoxicity. Similar potent compounds carry these risks. |
| Storage Conditions | 2-8°C, Desiccated, Protected from Light | Standard for potent biological research compounds to ensure stability. |
| Solubility | Refer to Certificate of Analysis | Varies by lot and solvent. |
| Chemical State | Solid (Lyophilized Powder) | Typical presentation for research-grade small molecules. |
Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion. Engineering controls, such as containment isolators or certified chemical fume hoods, are the primary means of protection, with PPE serving as a critical secondary barrier.
Required PPE for Handling Solid this compound:
-
Respiratory Protection: A full-face air-purifying respirator (PAPR) or a positive pressure, full face-piece self-contained breathing apparatus (SCBA) is required when handling the powder outside of a containment isolator.
-
Body Protection: A disposable, solid-front, back-tying chemical-resistant gown or coverall is necessary to protect clothing and skin. All seams should be taped if there is a significant risk of powder dispersion.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required. If using a full-face respirator, this requirement is met.
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is mandatory. The outer gloves should have extended cuffs and be taped to the gown sleeves. Change gloves frequently and immediately upon suspected contamination.
-
Foot Protection: Disposable, chemical-resistant shoe covers must be worn over laboratory shoes.
Required PPE for Handling Diluted Solutions of this compound:
-
Primary Engineering Control: All handling must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood.
-
Respiratory Protection: A respirator may not be required if work is confined to a certified engineering control, but a risk assessment should be performed.
-
Body Protection: A disposable, fluid-resistant lab coat or gown.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for safely managing this compound throughout its lifecycle in the laboratory.
-
Upon receipt, inspect the external packaging for any signs of damage or leakage. If compromised, implement spill procedures immediately.
-
Do not open the shipping container outside of a designated containment area.
-
Transfer the intact primary container to a dedicated, clearly labeled, and secured storage unit at 2-8°C.
-
Maintain a detailed inventory log for the compound.
This protocol outlines the steps for preparing a stock solution from powdered this compound.
-
Preparation:
-
Don all required PPE for handling solid compounds.
-
Prepare the work area inside a containment isolator or a powder-containment balance hood.
-
Line the work surface with disposable, absorbent, plastic-backed pads.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the containment area.
-
-
Weighing:
-
Carefully open the primary container inside the containment system.
-
Using a dedicated spatula, weigh the desired amount of this compound into a tared weigh boat or directly into the receiving vial.
-
Avoid any actions that could generate airborne particles.
-
-
Solubilization:
-
Add the appropriate volume of sterile solvent to the vial containing the weighed powder.
-
Securely cap the vial. Use a cap with a PTFE liner.
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
Visually inspect for complete dissolution before removing from the containment area.
-
-
Post-Procedure:
-
Securely seal the primary container of the remaining solid compound.
-
Wipe the exterior of all containers (stock solution vial, primary container) with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) before removing them from the containment area.
-
Dispose of all single-use items (gloves, gown, weigh boat, pads) as cytotoxic waste.
-
Caption: Workflow for weighing and solubilizing this compound.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated PPE, plasticware, and cleaning materials must be collected in a dedicated, puncture-proof, and clearly labeled cytotoxic waste container (e.g., a yellow bin with the cytotoxic symbol).
-
Liquid Waste: Unused solutions or contaminated liquid media should be collected in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or other sharps used for administration must be disposed of immediately in a designated sharps container for cytotoxic waste.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated. A typical procedure involves cleaning with a detergent solution, followed by a deactivating agent like a fresh 10% bleach solution (with a 15-minute contact time), and finally rinsing with purified water.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


